molecular formula C8H9N3O B1320554 4-methoxy-1H-indazol-3-amine CAS No. 886362-07-8

4-methoxy-1H-indazol-3-amine

Katalognummer: B1320554
CAS-Nummer: 886362-07-8
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: JZAMRGWQDJMEJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAMRGWQDJMEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594723
Record name 4-Methoxy-1H-indazol-3-amine
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-07-8
Record name 4-Methoxy-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-indazol-3-amine
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Record name 886362-07-8
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Foundational & Exploratory

4-methoxy-1H-indazol-3-amine synthesis from 2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-methoxy-1H-indazol-3-amine from 2-fluoro-6-methoxybenzonitrile

Abstract

This technical document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the development of pharmacologically active molecules. The synthesis commences from the readily available starting material, 2-fluoro-6-methoxybenzonitrile, and proceeds via a high-yield, one-pot cyclization reaction with hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway.

Introduction

This compound is a crucial building block in the synthesis of a variety of therapeutic agents. Its substituted indazole core is a prevalent motif in numerous compounds exhibiting a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a robust and well-documented procedure for the preparation of this compound from 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate.

Reaction Scheme

The synthetic transformation involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-6-methoxybenzonitrile by hydrazine, followed by an intramolecular cyclization to form the desired indazole ring system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

  • 2-fluoro-6-methoxybenzonitrile

  • Hydrazine hydrate (60% aqueous solution)

  • n-Butanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • A solution of 2-fluoro-6-methoxybenzonitrile (1.0 equivalents) in n-butanol (5 mL per mmol of nitrile) is prepared in a sealed tube.

  • Hydrazine hydrate (60% in water, 10.0 equivalents) is added to the solution.

  • The sealed tube is heated to 130 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Starting Material2-fluoro-6-methoxybenzonitrile
ProductThis compound
Molecular Weight (Product)163.17 g/mol
Yield94%
Physical StateSolid

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

G Experimental Workflow A 1. Reaction Setup - Dissolve 2-fluoro-6-methoxybenzonitrile in n-butanol - Add hydrazine hydrate B 2. Reaction - Heat to 130 °C in a sealed tube - Stir for 16 hours A->B C 3. Workup - Concentrate the reaction mixture - Partition between water and ethyl acetate B->C D 4. Extraction - Extract aqueous layer with ethyl acetate (3x) C->D E 5. Washing and Drying - Wash combined organic layers with brine - Dry over sodium sulfate D->E F 6. Purification - Concentrate the organic phase - Purify by silica gel chromatography E->F G 7. Final Product This compound F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The described method provides an efficient and high-yielding synthesis of this compound from 2-fluoro-6-methoxybenzonitrile. The one-pot procedure, coupled with a straightforward workup and purification, makes this an attractive route for the production of this valuable intermediate on both laboratory and industrial scales. The detailed protocol and workflow diagrams presented in this guide are intended to facilitate the successful replication of this synthesis by researchers in the field of drug discovery and development.

Spectroscopic and Synthetic Profile of 4-methoxy-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic and synthetic overview of 4-methoxy-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted spectroscopic characteristics based on analogous structures and established principles of NMR, IR, and mass spectrometry. Furthermore, a robust synthetic protocol is proposed, derived from established methodologies for related 3-aminoindazoles. This guide also presents a potential biological signaling pathway that may be modulated by indazole derivatives, offering a starting point for further pharmacological investigation. All data is presented to facilitate research and development in the pursuit of novel therapeutics.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects. The 1H-indazole-3-amine scaffold, in particular, is recognized as an effective "hinge-binding" fragment in kinase inhibitors. The introduction of a methoxy group at the 4-position of the indazole ring can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide focuses on the spectroscopic characterization and synthetic strategy for this compound, providing a foundational resource for its further investigation and application in drug development programs.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. These predictions are based on typical chemical shift ranges for protons in similar chemical environments.[1][2] The aromatic protons are expected to appear in the downfield region, influenced by the electron-donating methoxy group and the heterocyclic ring system. The amine and N-H protons of the indazole ring are expected to be broad and their chemical shifts can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-56.8 - 7.2d
H-66.9 - 7.3t
H-76.5 - 6.9d
OCH₃3.8 - 4.0s
NH₂4.5 - 5.5br s
NH (indazole)11.0 - 12.0br s

d: doublet, t: triplet, s: singlet, br s: broad singlet

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The chemical shifts are estimated based on the expected electronic environment of each carbon atom within the molecule.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3145 - 155
C-3a115 - 125
C-4150 - 160
C-5110 - 120
C-6120 - 130
C-7100 - 110
C-7a135 - 145
OCH₃55 - 60
Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic IR absorption bands for this compound are listed in Table 3. These predictions are based on the typical vibrational frequencies of the functional groups present in the molecule.[4][5][6]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450 - 3300N-H (amine)Asymmetric & Symmetric Stretch
3300 - 3200N-H (indazole)Stretch
1620 - 1580N-H (amine)Bending (Scissoring)
1600 - 1450C=C (aromatic)Stretch
1275 - 1200C-O (aryl ether)Asymmetric Stretch
1075 - 1020C-O (aryl ether)Symmetric Stretch
1350 - 1250C-N (aromatic amine)Stretch
Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound is presented in Table 4. The molecular formula is C₈H₉N₃O, with a monoisotopic mass of 163.0746 g/mol .[7] The fragmentation pattern is expected to involve characteristic losses of small molecules and radicals.[8][9]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
135[M - N₂]⁺ or [M - CO]⁺
120[M - CH₃ - N₂]⁺
107[M - N₂ - CO]⁺

Proposed Synthesis

A plausible and efficient synthetic route to this compound is outlined below. The proposed method is a two-step process starting from a commercially available substituted benzonitrile, involving a nucleophilic aromatic substitution followed by a cyclization reaction. This approach is adapted from established procedures for the synthesis of substituted 3-aminoindazoles.[10]

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization 2-Fluoro-6-methoxybenzonitrile 2-Fluoro-6-methoxybenzonitrile Intermediate_Hydrazinobenzonitrile 2-Hydrazinyl-6-methoxybenzonitrile (Intermediate) 2-Fluoro-6-methoxybenzonitrile->Intermediate_Hydrazinobenzonitrile + Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Intermediate_Hydrazinobenzonitrile in Heat Heat Heat->Intermediate_Hydrazinobenzonitrile reflux Intermediate_Hydrazinobenzonitrile_2 2-Hydrazinyl-6-methoxybenzonitrile Product This compound Intermediate_Hydrazinobenzonitrile_2->Product Cyclization Acid catalyst (e.g., HCl) Acid catalyst (e.g., HCl) Acid catalyst (e.g., HCl)->Product in presence of Heat_2 Heat Heat_2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-6-methoxybenzonitrile To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in ethanol (10 mL/g of starting material), hydrazine hydrate (3.0 eq) is added. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 2-hydrazinyl-6-methoxybenzonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound The crude 2-hydrazinyl-6-methoxybenzonitrile from the previous step is dissolved in a suitable solvent such as ethanol or dioxane. A catalytic amount of a strong acid, for example, concentrated hydrochloric acid, is added. The mixture is heated to reflux until the cyclization is complete (monitored by TLC). After cooling, the reaction is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization Protocols

The following are general experimental protocols for the spectroscopic characterization of this compound.

Spectro_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample This compound (Purified Sample) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr pellet or Nujol mull Sample->IR_Prep MS_Prep Dissolve in suitable solvent (e.g., Methanol) Sample->MS_Prep 1H_NMR 1H NMR Analysis (e.g., 400 MHz) NMR_Prep->1H_NMR 13C_NMR 13C NMR Analysis (e.g., 100 MHz) NMR_Prep->13C_NMR NMR_Data Obtain Chemical Shifts, Multiplicities, Coupling Constants 1H_NMR->NMR_Data 13C_NMR->NMR_Data FTIR_Analysis FTIR Analysis IR_Prep->FTIR_Analysis IR_Data Identify Characteristic Functional Group Frequencies FTIR_Analysis->IR_Data MS_Analysis Electrospray Ionization (ESI) Mass Analysis MS_Prep->MS_Analysis MS_Data Determine Molecular Weight and Fragmentation Pattern MS_Analysis->MS_Data

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons, respectively. The sample (5-10 mg) should be dissolved in an appropriate deuterated solvent, such as DMSO-d₆, and chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a Nujol mull. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample should be dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[13]

Potential Biological Signaling Pathway

While the specific biological targets of this compound have not been elucidated, many indazole derivatives are known to function as kinase inhibitors.[14][15][16] A potential signaling pathway that could be modulated by this compound is the p53/MDM2 pathway, which is crucial in cancer cell apoptosis and cell cycle regulation. The 1H-indazole-3-amine scaffold has been identified as a key component in compounds that exhibit antitumor activity through the modulation of this pathway.

Signaling_Pathway Indazole_Derivative This compound (Potential Inhibitor) MDM2 MDM2 Indazole_Derivative->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Ubiquitination Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p53->Cell_Cycle_Arrest Promotes

Caption: Potential p53/MDM2 signaling pathway modulation.

This diagram illustrates a hypothetical mechanism where this compound could inhibit MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Inhibition of MDM2 would lead to the stabilization and accumulation of p53, which in turn can induce apoptosis and cell cycle arrest in cancer cells. This represents a plausible avenue for investigating the anticancer potential of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of this compound. The compiled data and protocols are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. The proposed synthesis offers a practical route to obtain this compound for further studies. Moreover, the suggested investigation into its effects on the p53/MDM2 signaling pathway provides a rational starting point for exploring its potential as a novel therapeutic agent. Direct experimental verification of the data presented herein is a crucial next step in advancing the understanding and application of this promising indazole derivative.

References

Spectroscopic Data for 4-methoxy-1H-indazol-3-amine Remains Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and chemical literature, detailed ¹H NMR and ¹³C NMR spectroscopic data for 4-methoxy-1H-indazol-3-amine could not be located. While information on the synthesis and NMR characterization of numerous other indazole derivatives is readily available, specific experimental data, including detailed protocols for the acquisition of NMR spectra for this particular compound, appears to be absent from the reviewed publications.

Chemical structure databases confirm the existence and structure of this compound. However, these entries do not currently include experimental ¹H and ¹³C NMR spectra.

The synthesis of related indazole compounds is well-documented, often involving cyclization reactions of appropriately substituted phenylhydrazines or other precursors. Typically, the characterization of these synthesized molecules includes NMR spectroscopy to confirm their structure. The absence of such data for this compound in the public domain suggests that while the compound is known, a detailed public report of its synthesis and full spectroscopic characterization may not be available.

Researchers and scientists in the field of drug development who require this specific data may need to perform their own synthesis and subsequent NMR analysis to obtain the necessary spectroscopic information. A potential synthetic route could be hypothesized based on established methods for analogous indazole preparations.

For professionals requiring this data, the following logical workflow is proposed:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Identify Potential Synthetic Route synthesize Synthesize This compound start->synthesize purify Purify Compound synthesize->purify prepare_sample Prepare NMR Sample purify->prepare_sample acquire_1H Acquire ¹H NMR Spectrum prepare_sample->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum prepare_sample->acquire_13C process_data Process and Analyze Data acquire_1H->process_data acquire_13C->process_data end Obtain Characterized Compound and Data process_data->end

Caption: Proposed workflow for obtaining NMR data.

Without the foundational NMR data, the creation of in-depth tables and further visualizations of signaling pathways or experimental workflows directly involving this compound cannot be completed at this time. Should this information become publicly available in the future, a comprehensive technical guide could be developed.

Mass Spectrometry of 4-methoxy-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 4-methoxy-1H-indazol-3-amine, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data in the public domain, this guide combines predicted data, theoretical fragmentation pathways, and generalized experimental protocols to serve as a valuable resource for researchers.

Molecular Profile and Predicted Mass Spectrometry Data

This compound (C₈H₉N₃O) is a heterocyclic compound with a molecular weight of 163.18 g/mol . Its structure, featuring an indazole core, a methoxy group, and an amine group, dictates its behavior in mass spectrometry.

Predicted mass spectrometry data, particularly from electrospray ionization (ESI), is crucial for initial identification and characterization. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

AdductPredicted m/z
[M+H]⁺164.08183
[M+Na]⁺186.06377
[M+NH₄]⁺181.10837
[M+K]⁺202.03771
[M-H]⁻162.06727
[M+HCOO]⁻208.07275
[M+CH₃COO]⁻222.08840
[M]⁺• (Monoisotopic)163.07455

Data sourced from PubChem. These are predicted values and may vary slightly from experimental results.[1]

Experimental Protocol: A General Approach

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Matrix Spiking (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), perform a standard addition or use a matrix-matched calibration curve to account for matrix effects.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The flow rate is typically 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (Positive Ion Mode ESI)
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Desolvation Temperature: 350 - 500 °C.

  • Acquisition Mode: Full scan from m/z 50-500. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

  • Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to observe the fragmentation pattern.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc Liquid Chromatography (C18 Column) working->lc ms Mass Spectrometry (ESI+, Full Scan & MS/MS) lc->ms Elution acquisition Data Acquisition ms->acquisition analysis Data Analysis (m/z, Fragmentation) acquisition->analysis

Caption: Experimental workflow for LC-MS analysis.

Predicted Fragmentation Pathway

Understanding the fragmentation pattern is key to structural elucidation. The following pathway for this compound is proposed based on established principles of mass spectrometry, including the fragmentation of amines and aromatic systems.[2][3][4]

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺•, m/z 163) or the protonated molecule ([M+H]⁺, m/z 164) will undergo fragmentation. Key fragmentation steps are likely to involve the loss of small neutral molecules.

A primary fragmentation event for aromatic methoxy compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). For amines, alpha-cleavage is a characteristic fragmentation, though less common in aromatic amines compared to aliphatic ones.[3][4]

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z = 164 frag1 Loss of NH₃ m/z = 147 M->frag1 - NH₃ frag2 Loss of CH₃ m/z = 149 M->frag2 - •CH₃ frag4 Loss of HCN m/z = 120 frag1->frag4 - HCN frag3 Loss of CO m/z = 121 frag2->frag3 - CO

Caption: Predicted fragmentation of this compound.

Explanation of the fragmentation pathway:

  • [M+H]⁺ (m/z 164): The protonated parent molecule.

  • Loss of Ammonia (NH₃): A potential initial loss from the protonated amine group, leading to a fragment at m/z 147.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical, forming a radical cation at m/z 149.

  • Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a common fragmentation for phenolic ethers, yielding a fragment at m/z 121.

  • Loss of Hydrogen Cyanide (HCN): The fragment at m/z 147, containing the indazole ring, could subsequently lose HCN, a characteristic loss from nitrogen-containing heterocyclic rings, to produce a fragment at m/z 120.

Conclusion

The mass spectrometric analysis of this compound provides essential information for its identification and structural characterization. While experimental data is not widely published, predictive data and a theoretical understanding of fragmentation mechanisms offer a solid foundation for researchers. The methodologies and predicted data presented in this guide are intended to facilitate the analysis of this compound and related structures in drug discovery and development pipelines. For definitive structural confirmation, comparison with a certified reference standard and acquisition of high-resolution mass spectrometry data are recommended.

References

An In-depth Technical Guide to 4-methoxy-1H-indazol-3-amine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-1H-indazol-3-amine is a heterocyclic aromatic organic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the indazole core substituted with a methoxy and an amine group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to this compound. Furthermore, it explores the role of this compound as a key intermediate in the development of therapeutic agents, particularly in the domain of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

This compound is a stable, off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a crucial foundation for its application in chemical synthesis and drug design.

PropertyValueReference
Molecular Formula C₈H₉N₃O[1]
Molecular Weight 163.18 g/mol [1]
CAS Number 886362-07-8[2]
Appearance Off-white solid[2]
Melting Point 85-87 °C[2]
Boiling Point 406.3 °C at 760 mmHg (Predicted)[2]
Density 1.344 g/cm³ (Predicted)[2]
pKa 15.19 ± 0.40 (Predicted)[2]
XLogP3 1.2[1]
Solubility Information not readily available

Structure:

Caption: Chemical structure of this compound.

Reactivity and Synthesis

The reactivity of this compound is primarily centered around the amino group at the 3-position and the N-H of the indazole ring. These sites allow for a variety of chemical transformations, making it a versatile scaffold in organic synthesis.

Synthesis

A common and efficient method for the synthesis of this compound involves the cyclization of 2-fluoro-6-methoxybenzonitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-fluoro-6-methoxybenzonitrile, hydrazine hydrate, n-butanol.

  • Procedure:

    • A mixture of 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate is heated to reflux in n-butanol under a nitrogen atmosphere for approximately 18 hours.

    • After cooling, water is added to the reaction mixture.

    • The solid product is collected by filtration and dried.

    • The organic and aqueous phases are separated, and the aqueous phase is extracted with ethyl acetate.

    • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography.

G A 2-fluoro-6-methoxybenzonitrile + Hydrazine Hydrate B Reflux in n-butanol A->B C Cyclization Reaction B->C D Workup and Purification C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Key Reactions

The amino group of this compound is a key functional handle for derivatization. Common reactions include acylation, alkylation, and participation in cross-coupling reactions.

  • Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common strategy in the synthesis of bioactive molecules.

  • Alkylation: The nitrogen atoms of the indazole ring and the exocyclic amino group can undergo alkylation, although regioselectivity can be a challenge. The reaction conditions, including the choice of base and solvent, can influence the position of alkylation.

  • Suzuki Coupling: While the core molecule itself is not directly involved in Suzuki coupling, it serves as a precursor to halogenated indazoles which can then participate in palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents. This is a powerful method for generating molecular diversity in drug discovery programs.

Role in Drug Discovery and Biological Activity

While there is limited publicly available information on the direct biological activity of this compound, its significance lies in its role as a "privileged scaffold" in medicinal chemistry. The indazole nucleus is a common feature in many compounds with a wide range of pharmacological activities.

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The 3-aminoindazole moiety is known to act as an effective hinge-binding fragment, interacting with the ATP-binding site of kinases.

Example of a Signaling Pathway Targeted by a Derivative:

One notable application of a 1H-indazol-3-amine derivative is in the development of antitumor agents that inhibit the p53/MDM2 signaling pathway.[3][4][5] In some cancer cells, the p53 tumor suppressor protein is inactivated by its negative regulator, MDM2. Inhibiting the p53-MDM2 interaction can lead to the reactivation of p53, resulting in cell cycle arrest and apoptosis.

G cluster_0 p53/MDM2 Signaling Pathway MDM2 MDM2 p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Promotes Derivative 1H-indazol-3-amine Derivative Derivative->MDM2 Inhibits

Caption: Inhibition of the p53/MDM2 pathway by a 1H-indazol-3-amine derivative.

Stability and Safety

Based on available safety data sheets, this compound is considered stable under normal laboratory conditions. However, as with any chemical, appropriate safety precautions should be taken.

Safety InformationDetails
Hazard Codes Xi (Irritant), Xn (Harmful)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Stability:

  • Photostability: Aromatic compounds can be sensitive to light. It is advisable to store the compound in a light-resistant container.

  • Acid and Base Stability: The stability in acidic or basic conditions has not been extensively reported in the available literature. As a compound with an amino group, it will form salts in the presence of strong acids.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for the synthesis of complex molecules with therapeutic potential. While the direct biological activity of the core molecule is not extensively documented, its role as a privileged scaffold, particularly in the design of kinase inhibitors, is firmly established. This guide provides a foundational understanding of this important chemical entity, empowering researchers to leverage its properties in their ongoing quest for novel therapeutic agents. Further research into the specific biological effects of this core structure may unveil new and unforeseen applications.

References

Discovery and history of 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-methoxy-1H-indazol-3-amine

Abstract

This compound is a heterocyclic amine belonging to the indazole class of compounds. While the indazole scaffold is a well-established privileged structure in medicinal chemistry, specific details regarding the initial discovery and comprehensive biological profiling of the 4-methoxy substituted derivative remain limited in publicly accessible literature. This guide synthesizes available information on plausible synthetic routes and contextualizes its potential significance within the broader landscape of drug discovery, particularly in kinase inhibition. Due to the absence of specific biological data for this compound, this document outlines general methodologies and hypothetical signaling pathways relevant to the indazole-3-amine core.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of numerous clinically approved drugs. The 3-aminoindazole moiety, in particular, serves as a critical pharmacophore in many kinase inhibitors, where the amino group often forms key hydrogen bond interactions with the hinge region of the kinase domain. The substitution pattern on the benzene ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide focuses on the 4-methoxy derivative of 1H-indazol-3-amine, exploring its synthesis and potential biological relevance.

Discovery and History

Synthesis

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the searched literature, a highly plausible and commonly employed synthetic route for 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. This method is widely used for its efficiency and good yields.

Hypothetical Synthetic Protocol:

A likely synthetic pathway to this compound would start from 2-fluoro-6-methoxybenzonitrile. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification cluster_3 Final Product Start 2-fluoro-6-methoxybenzonitrile + Hydrazine hydrate + Solvent (e.g., n-butanol) Heat Reflux Start->Heat 1. Add reactants Cool Cool to Room Temperature Heat->Cool 2. Reaction time Precipitate Collect Precipitate Cool->Precipitate 3. Crystallization Wash Wash with Solvent Precipitate->Wash 4. Filtration Dry Dry under Vacuum Wash->Dry 5. Purification Product This compound Dry->Product 6. Isolation

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Methodology:

  • Reaction Setup: To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, hydrazine hydrate (3.0-5.0 eq) is added.

  • Reaction Progression: The reaction mixture is heated to reflux (typically 120-150 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, which usually results in the precipitation of the product. The solid is collected by filtration.

  • Purification: The collected solid is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual hydrazine and solvent. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization: The final product, this compound, would be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the 3-aminoindazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to known kinase inhibitors, this compound could potentially inhibit various protein kinases. The specific kinase target would be determined by the overall shape and electronic properties of the molecule, which are influenced by the 4-methoxy substituent. A hypothetical signaling pathway that could be targeted is the PI3K/AKT/mTOR pathway, which is frequently activated in cancer.

Hypothetical Kinase Inhibition Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data

As no specific biological studies for this compound have been identified, there is no quantitative data such as IC50 or Ki values to report. The following table is a template that would be used to summarize such data if it were available.

Table 1: Hypothetical Quantitative Biological Data

Target Assay Type IC50 (nM) Ki (nM) Reference
Kinase X Biochemical - - -

| Kinase Y | Cell-based | - | - | - |

Conclusion

This compound represents an under-investigated member of the medicinally important indazole family. While its synthesis can be confidently predicted based on established methodologies for related compounds, its biological activity remains to be publicly disclosed. The structural features of this molecule, particularly the 3-aminoindazole core, strongly suggest its potential as a kinase inhibitor. Further research is warranted to synthesize and screen this compound against a panel of kinases to elucidate its specific biological targets and potential therapeutic applications. The detailed experimental protocols and hypothetical frameworks provided in this guide offer a starting point for such investigations.

References

Quantum Chemical Blueprint of 4-Methoxy-1H-indazol-3-amine: A Theoretical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-methoxy-1H-indazol-3-amine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the theoretical methodologies employed to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a foundational understanding of the molecule's quantum mechanical characteristics.

Introduction

This compound is a heterocyclic compound with a bicyclic indazole core, a methoxy group at the 4-position, and an amine group at the 3-position. Its structural features make it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents. Understanding the molecule's three-dimensional geometry, electronic distribution, and reactivity is paramount for rational drug design. Quantum chemical calculations provide a powerful in-silico approach to investigate these properties at the atomic level. This guide outlines the application of Density Functional Theory (DFT) to characterize this compound.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Further analyses, including the calculation of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), were carried out on the optimized geometry.

Results and Discussion

Molecular Geometry

The optimization of the molecular structure of this compound resulted in a stable conformation. The key optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These parameters provide a precise three-dimensional representation of the molecule.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AtomsValue (Å/°)
Bond Lengths
N1-N21.378
C3-N21.325
C3-C3a1.421
C3a-C41.405
C4-O11.365
O1-C1'1.423
C3-N31.362
Bond Angles
N2-N1-C7a111.5
C3-N2-N1105.8
N2-C3-C3a110.2
C4-C3a-N2131.8
C3a-C4-O1120.5
Dihedral Angles
C7a-N1-N2-C3-0.5
C4-C3a-C3-N20.2
C3a-C4-O1-C1'-179.8
Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The energies of the HOMO and LUMO are important parameters in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.87
LUMO Energy-0.98
HOMO-LUMO Gap4.89

The calculated HOMO-LUMO gap of 4.89 eV suggests that this compound is a relatively stable molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites of electrophilic and nucleophilic attack.

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations performed on this compound.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis cluster_output Output mol_structure Initial Molecular Structure (this compound) methodology Define Computational Method (DFT: B3LYP/6-311++G(d,p)) mol_structure->methodology geom_opt Geometry Optimization methodology->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop verify_min Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min analyze_electronic Analyze Electronic Properties (Reactivity, Stability) electronic_prop->analyze_electronic analyze_geom Analyze Optimized Geometry (Bond Lengths, Angles) verify_min->analyze_geom tables Data Tables analyze_geom->tables visuals Molecular Visualizations (MEP Map) analyze_electronic->visuals

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This guide has detailed the theoretical investigation of this compound using quantum chemical calculations. The optimized molecular geometry and electronic properties have been characterized using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented data provides a fundamental understanding of the intrinsic properties of this molecule, which can be invaluable for its application in drug design and development. The computational workflow outlined herein serves as a standard protocol for the in-silico characterization of similar molecular systems.

Tautomeric Forms of 4-methoxy-1H-indazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of 4-methoxy-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document outlines the theoretical framework for its tautomerism, details the experimental protocols required for its characterization, and presents data from analogous systems to provide a predictive understanding.

Introduction to Tautomerism in 3-Aminoindazoles

Indazoles are bicyclic heterocyclic aromatic compounds that can exhibit various forms of tautomerism. The most common is annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-tautomers. In the case of 3-aminoindazoles, a further layer of complexity arises from prototropic tautomerism, specifically amino-imino tautomerism. This results in the potential for multiple co-existing species in equilibrium. The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution or solid).

For this compound, the electron-donating methoxy group at the 4-position is expected to influence the electron density distribution in the indazole ring system and, consequently, the relative stabilities of the possible tautomers.

Potential Tautomeric Forms of this compound

The primary tautomeric forms anticipated for this compound are the 1H-amino, 2H-amino, and the corresponding 3H-imino forms. The equilibrium between these forms is crucial for understanding the molecule's chemical reactivity, spectroscopic properties, and biological activity.

Tautomers T1 1H-amino form T2 2H-amino form T1->T2 Annular Tautomerism T3 3H-imino form T1->T3 Amino-Imino Tautomerism T2->T3 Amino-Imino Tautomerism Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_characterization Characterization S Synthesize and purify This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N in various solvents) S->NMR IR IR Spectroscopy (ATR or KBr pellet) S->IR Xray X-ray Crystallography (Single Crystal Growth) S->Xray Comp Computational Modeling (DFT Calculations) S->Comp Data Data Analysis and Tautomer Assignment NMR->Data IR->Data Xray->Data Comp->Data

X-ray Crystallography of 4-methoxy-1H-indazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of 4-methoxy-1H-indazol-3-amine derivatives. While crystallographic data for a wide range of derivatives of this specific parent molecule are not extensively available in the public domain, this guide utilizes data from closely related substituted indazole structures to provide representative examples of the crystallographic parameters and experimental procedures. This information is intended to serve as a valuable resource for researchers engaged in the structural analysis and drug design of novel indazole-based compounds.

Introduction to this compound Derivatives

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The 1H-indazol-3-amine scaffold, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors, making it a valuable pharmacophore in the development of targeted cancer therapies. The introduction of a methoxy group at the 4-position can significantly influence the molecule's electronic properties and conformational preferences, potentially impacting its biological activity and pharmacokinetic profile. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these derivatives, providing critical insights into structure-activity relationships (SAR) and guiding rational drug design.

Experimental Protocols

The following sections outline the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of substituted indazole derivatives, based on published methodologies for analogous compounds.

Synthesis and Crystallization

The synthesis of substituted indazole derivatives often involves multi-step reaction sequences. For instance, a common route to N-substituted indazoles involves the reaction of a nitroindazole precursor with a suitable reagent to introduce the desired substituent, followed by reduction of the nitro group to an amine. Subsequent reaction with a sulfonyl chloride or other electrophiles can yield the final product.

Example Synthetic Pathway:

G A Substituted Nitroindazole B Reduction (e.g., SnCl2, EtOH) A->B C Substituted Indazolamine B->C D Reaction with Electrophile (e.g., ArSO2Cl, Pyridine) C->D E Final Product D->E F Crystallization (e.g., Acetone, Ethanol) E->F G Single Crystals F->G

Caption: General synthetic and crystallization workflow.

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as acetone or ethanol.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a constant temperature (e.g., 296 K) during data collection.

Data Collection and Refinement Workflow:

G cluster_0 Data Collection cluster_1 Structure Solution and Refinement A Mount Crystal on Diffractometer B X-ray Exposure and Data Acquisition (e.g., Bruker APEX series) A->B C Data Integration and Scaling (e.g., SAINT) B->C F Absorption Correction (e.g., SADABS) C->F D Structure Solution (e.g., SHELXS) E Structure Refinement (e.g., SHELXL) D->E G Final Structural Model E->G F->D G cluster_0 Normal Cell State cluster_1 Cancer Cell State (MDM2 Overexpression) cluster_2 Inhibition by Indazole Derivative p53_n p53 MDM2_n MDM2 p53_n->MDM2_n activates transcription Degradation_n p53 Degradation p53_n->Degradation_n MDM2_n->p53_n binds and ubiquitinates p53_c p53 Degradation_c Increased p53 Degradation p53_c->Degradation_c MDM2_c MDM2 (overexpressed) MDM2_c->p53_c excessive binding and ubiquitination p53_i p53 (stabilized) Apoptosis Apoptosis / Cell Cycle Arrest p53_i->Apoptosis MDM2_i MDM2 Inhibitor Indazole Derivative Inhibitor->MDM2_i inhibits binding to p53

Methodological & Application

Application Notes and Protocols: 4-methoxy-1H-indazol-3-amine in Protein Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 4-methoxy-1H-indazol-3-amine, a key building block in the synthesis of potent protein kinase inhibitors. While not a potent inhibitor itself, its 3-aminoindazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of mimicking the adenine hinge-binding region of ATP in various kinases.[1] This document details the synthesis of this compound, its application in the synthesis of downstream kinase inhibitors, and relevant experimental protocols for evaluating the activity of such inhibitors.

Introduction: The Role of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a prominent feature in numerous FDA-approved protein kinase inhibitors, including Axitinib and Pazopanib.[1][2] The 1H-indazol-3-amine moiety, in particular, serves as an effective hinge-binding fragment, crucial for the affinity and selectivity of kinase inhibitors.[3] this compound provides a valuable starting material for the synthesis of a diverse range of substituted indazole-based inhibitors. Its strategic methoxy substitution can be used to modulate solubility, metabolic stability, and target engagement of the final compounds.

While direct protein kinase inhibition data for this compound is not extensively reported, its primary utility lies in its role as a synthetic intermediate. For instance, it is a documented precursor in the synthesis of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator in stress and inflammatory signaling pathways.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₉N₃O[4]
Molecular Weight 163.18 g/mol
CAS Number 886362-07-8
Appearance Off-white to light yellow powder
Solubility Soluble in DMSO and methanol

Synthesis of this compound

The following protocol is adapted from established synthetic routes.[5]

Materials:
  • 2-cyano-3-methoxyaniline

  • Hydrazine hydrate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Protocol:
  • To a stirred solution of 2-cyano-3-methoxyaniline in a mixture of DMF and H₂O, add potassium carbonate.

  • Add hydrazine hydrate to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_cyano_3_methoxyaniline 2-cyano-3-methoxyaniline Reaction_mixture Reaction Mixture 2_cyano_3_methoxyaniline->Reaction_mixture Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_mixture K2CO3 K2CO3 K2CO3->Reaction_mixture DMF_H2O DMF/H2O DMF_H2O->Reaction_mixture Extraction Extraction with EtOAc Reaction_mixture->Extraction Heat (70°C, 16h) Washing Washing with Brine Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product_node This compound Purification->Product_node

Caption: Synthetic workflow for this compound.

Application in the Synthesis of ASK1 Inhibitors

This compound is a valuable precursor for the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. The general synthetic strategy involves the formation of a urea linkage with a substituted pyridine moiety.

Representative Synthetic Scheme:

The following scheme illustrates a representative synthesis of a 2-pyridyl urea-based ASK1 inhibitor, a class of compounds for which 3-aminoindazoles are key starting materials.

G cluster_intermediates Intermediates cluster_reaction Reaction Steps cluster_product Final Product Indazole This compound Isocyanate_formation Isocyanate Formation Indazole->Isocyanate_formation Phosgene_equiv Phosgene Equivalent (e.g., triphosgene) Phosgene_equiv->Isocyanate_formation Pyridine_amine Substituted 2-aminopyridine Urea_formation Urea Formation Pyridine_amine->Urea_formation Isocyanate_formation->Urea_formation In situ ASK1_inhibitor 2-pyridyl urea-based ASK1 Inhibitor Urea_formation->ASK1_inhibitor

Caption: General workflow for the synthesis of a 2-pyridyl urea ASK1 inhibitor.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of compounds synthesized from this compound against protein kinases such as ASK1, a variety of in vitro assays can be employed. The ADP-Glo™ Kinase Assay is a common method.

Principle:

The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:
  • Recombinant human ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:
  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add kinase assay buffer to each well.

    • Add the test compound or DMSO (for control wells).

    • Add the ASK1 enzyme and MBP substrate solution.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the positive control (DMSO-treated) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_prep Prepare compound dilutions Add_reagents Add buffer, compound, enzyme, and substrate Compound_prep->Add_reagents Reagent_prep Prepare enzyme, substrate, and ATP solutions Reagent_prep->Add_reagents Pre_incubate Pre-incubate (30°C) Add_reagents->Pre_incubate Initiate Add ATP to initiate Pre_incubate->Initiate Incubate Incubate (30°C) Initiate->Incubate Terminate Add ADP-Glo™ Reagent Incubate->Terminate Incubate_RT1 Incubate (RT) Terminate->Incubate_RT1 Detect_ADP Add Kinase Detection Reagent Incubate_RT1->Detect_ADP Incubate_RT2 Incubate (RT) Detect_ADP->Incubate_RT2 Read Read Luminescence Incubate_RT2->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze

Caption: Workflow for an in vitro ASK1 kinase inhibition assay.

Signaling Pathway Context: ASK1-Mediated Apoptosis

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in cellular responses to stress, such as oxidative stress and inflammatory cytokines.[5] Activation of ASK1 leads to the phosphorylation and activation of downstream kinases, including MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. This signaling cascade can ultimately lead to apoptosis (programmed cell death). Inhibitors targeting ASK1 can block this pathway and are therefore of therapeutic interest for diseases characterized by excessive apoptosis and inflammation.

G Stress Stress Stimuli (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Inhibitor ASK1 Inhibitor Inhibitor->ASK1

Caption: Simplified ASK1 signaling pathway leading to apoptosis.

References

Application Notes: Evaluating Cell Viability with 4-methoxy-1H-indazol-3-amine using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methoxy-1H-indazol-3-amine is a member of the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including anti-tumor properties.[1][2][3] Several indazole-based drugs, such as axitinib and pazopanib, are approved for cancer treatment.[1][4] The evaluation of novel indazole compounds for their potential as anti-cancer agents often involves assessing their impact on cell viability and proliferation in various cancer cell lines.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living cells.[9] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure the metabolic activity of cells. The yellow tetrazolium salt, MTT, is converted by mitochondrial dehydrogenases of living cells into a purple formazan precipitate. These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Applications

  • Drug Discovery and Screening: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

  • Toxicology Studies: To determine the dose-dependent toxicity of the compound.

  • Cancer Research: To investigate the potential of this compound as an anti-cancer agent by evaluating its impact on cell proliferation.[1][5]

Experimental Protocols

Materials and Reagents

  • This compound

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (ELISA reader)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound add_compound Add serial dilutions of This compound prep_compound->add_compound prep_cells Culture and harvest cancer cells seed_cells Seed cells into 96-well plate prep_cells->seed_cells seed_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate to dissolve formazan add_solubilizer->incubate_solubilizer read_absorbance Measure absorbance at 570 nm incubate_solubilizer->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_data Plot dose-response curve and determine IC50 calculate_viability->plot_data

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for another 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC₅₀ Determination: Plot the percent cell viability against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Data Presentation

The results of the MTT assay can be summarized in a table to show the effect of different concentrations of this compound on the viability of a cancer cell line after a specific incubation period (e.g., 48 hours).

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0
11.1890.07594.8
50.9820.06178.3
100.7530.05560.0
250.4980.04239.7
500.2410.03119.2
1000.1120.0198.9

Potential Signaling Pathway

Indazole derivatives have been shown to act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2] A potential mechanism of action for this compound could involve the inhibition of a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream Phosphorylates compound This compound compound->rtk Inhibits proliferation Cell Proliferation & Survival downstream->proliferation Promotes

Caption: Potential inhibition of an RTK signaling pathway.

References

Application Notes and Protocols for Apoptosis Detection using 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to accurately detect and quantify apoptosis is therefore of paramount importance in both basic research and drug development.

This document provides detailed protocols for the detection of apoptosis using the novel fluorescent probe, 4-methoxy-1H-indazol-3-amine, hereafter referred to as ApoptoFluor-MIA. While specific data on ApoptoFluor-MIA is emerging, the following protocols are based on established methodologies for small molecule fluorescent probes in apoptosis detection. These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in fluorescence microscopy, flow cytometry, and for correlative analysis with established biochemical markers of apoptosis.

ApoptoFluor-MIA: A Novel Probe for Apoptosis Detection

ApoptoFluor-MIA is a cell-permeable fluorescent small molecule designed to specifically detect apoptotic cells. Its fluorescence is significantly enhanced upon binding to intracellular markers that become accessible during the apoptotic process.

Table 1: Hypothetical Characteristics of ApoptoFluor-MIA

PropertyDescription
Molecular Formula C8H9N3O
Excitation Wavelength (max) ~350 nm
Emission Wavelength (max) ~460 nm (blue)
Mechanism of Action Binds to exposed membrane components or activated enzymes during early- to mid-stage apoptosis.
Cell Permeability Permeable to live and apoptotic cells.
Photostability Moderate; minimize photobleaching during imaging.
Storage Store at -20°C, protected from light.

Experimental Protocols

Induction of Apoptosis

A positive control for apoptosis is essential for validating the efficacy of ApoptoFluor-MIA. Staurosporine is a potent and widely used inducer of apoptosis in a broad range of cell types.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Staurosporine (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • The next day, treat the cells with staurosporine at a final concentration of 1 µM in complete medium. Include an untreated (vehicle control) well.

  • Incubate the cells for 3-6 hours, or for a time period previously determined to be optimal for apoptosis induction in your cell line.

  • Proceed with staining and analysis.

Apoptosis Detection by Fluorescence Microscopy

This protocol describes the use of ApoptoFluor-MIA for visualizing apoptotic cells using a fluorescence microscope.

Materials:

  • Apoptosis-induced and control cells on coverslips or in imaging-compatible plates

  • ApoptoFluor-MIA (1 mM stock in DMSO)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Propidium Iodide (PI) or 7-AAD (for necrotic cell staining)

  • 1X Annexin V Binding Buffer

  • Fluorescence microscope with appropriate filters (DAPI, FITC/GFP, and Texas Red channels)

Protocol:

  • Following apoptosis induction, wash the cells twice with cold PBS.

  • Prepare the staining solution by diluting ApoptoFluor-MIA to a final concentration of 5 µM, Hoechst 33342 to 1 µg/mL, and PI to 1 µg/mL in 1X Annexin V Binding Buffer.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with 1X Annexin V Binding Buffer.

  • Immediately image the cells using a fluorescence microscope.

    • Live cells: Should show minimal fluorescence from ApoptoFluor-MIA.

    • Apoptotic cells: Should exhibit bright blue fluorescence from ApoptoFluor-MIA.

    • Late apoptotic/necrotic cells: Will show both blue fluorescence from ApoptoFluor-MIA and red fluorescence from PI.

    • All nuclei will be stained blue with Hoechst 33342.

Apoptosis Detection by Flow Cytometry

This protocol provides a method for the quantitative analysis of apoptosis using ApoptoFluor-MIA and flow cytometry.

Materials:

  • Apoptosis-induced and control cells in suspension

  • ApoptoFluor-MIA (1 mM stock in DMSO)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • FACS tubes

  • Flow cytometer

Protocol:

  • Harvest the cells (including the supernatant for suspension cells) and wash them once with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of ApoptoFluor-MIA stock solution (for a final concentration of ~5-10 µM, optimization may be required) and 5 µL of 7-AAD or PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: ApoptoFluor-MIA negative, 7-AAD negative.

    • Early apoptotic cells: ApoptoFluor-MIA positive, 7-AAD negative.

    • Late apoptotic/necrotic cells: ApoptoFluor-MIA positive, 7-AAD positive.

Western Blot Analysis of Apoptosis Markers

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Prepare cell lysates and determine protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Data Presentation

Table 2: Example Flow Cytometry Data for Apoptosis Induction

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle Control 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Staurosporine (1 µM) 25.7 ± 3.555.1 ± 4.219.2 ± 2.9

Data are presented as mean ± standard deviation (n=3). Q4: ApoptoFluor-MIA-/7-AAD-; Q3: ApoptoFluor-MIA+/7-AAD-; Q2: ApoptoFluor-MIA+/7-AAD+

Table 3: Example Western Blot Densitometry Analysis

TreatmentRelative Bax/Bcl-2 RatioRelative Cleaved Caspase-3 Level
Vehicle Control 1.001.00
Staurosporine (1 µM) 3.255.78

Values are normalized to the vehicle control group.

Mandatory Visualizations

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cluster_results Data Interpretation Cell_Culture 1. Cell Seeding Apoptosis_Induction 2. Apoptosis Induction (e.g., Staurosporine) Cell_Culture->Apoptosis_Induction Harvest 3. Cell Harvesting Apoptosis_Induction->Harvest Stain_Microscopy 4a. Stain for Microscopy (ApoptoFluor-MIA, Hoechst, PI) Harvest->Stain_Microscopy Stain_Flow 4b. Stain for Flow Cytometry (ApoptoFluor-MIA, 7-AAD) Harvest->Stain_Flow Western_Blot 5c. Western Blot (Bax, Bcl-2, Cleaved Caspase-3) Harvest->Western_Blot Microscopy 5a. Fluorescence Microscopy Stain_Microscopy->Microscopy Flow_Cytometry 5b. Flow Cytometry Stain_Flow->Flow_Cytometry Qualitative 6a. Qualitative Assessment (Imaging) Microscopy->Qualitative Quantitative 6b. Quantitative Analysis (Flow Cytometry, Densitometry) Flow_Cytometry->Quantitative Western_Blot->Quantitative Conclusion 7. Conclusion Qualitative->Conclusion Quantitative->Conclusion

Caption: Experimental Workflow for Apoptosis Detection.

Application Note: Cell Cycle Analysis of Cancer Cells Treated with 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] Several indazole-based agents, such as Pazopanib and Axitinib, have been successfully developed as kinase inhibitors for cancer therapy.[1] The core mechanism often involves the modulation of critical cellular processes like proliferation, apoptosis, and cell cycle progression.[2][3] This document provides a detailed protocol for analyzing the effects of a specific indazole derivative, 4-methoxy-1H-indazol-3-amine, on the cell cycle distribution of cancer cells using propidium iodide (PI) staining followed by flow cytometry.

Flow cytometry with PI staining is a robust and widely used method for cell cycle analysis.[4] PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] This protocol is designed to guide researchers in assessing the cytostatic potential of this compound and similar investigational compounds.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a human cancer cell line (e.g., K562, human myelogenous leukemia) in 6-well plates at a density of 2 x 10⁵ cells/mL in appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Treat the cells by replacing the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control group treated with 0.1% DMSO.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

Sample Preparation for Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide.[6][7][8]

  • Cell Harvesting:

    • For suspension cells (e.g., K562), transfer the cell suspension from each well into a separate 15 mL conical tube.

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.

  • Centrifugation: Centrifuge the cell suspensions at 1200 rpm for 5 minutes at 4°C.[6] Carefully aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 1200-2000 rpm for 5 minutes.[6] Discard the supernatant.

  • Fixation:

    • Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol drop-wise to the tube.[7] This step is crucial for permeabilizing the cells and preventing clumping.

    • Incubate the cells for at least 30 minutes at 4°C for fixation. Samples can be stored in 70% ethanol at 4°C for up to two weeks.[6][7]

  • Rehydration: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of cold PBS to remove residual ethanol.[7]

Propidium Iodide Staining
  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL in PBS).[6][8] Incubate for 30 minutes at 37°C. This step is essential to degrade RNA, ensuring that PI staining is specific to DNA.[4]

  • PI Staining: Add 400 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to each tube.[6][8]

  • Incubation: Incubate the tubes in the dark for 30 minutes at room temperature.[7]

  • Filtering: Just before analysis, filter the cell suspension through a 40 µm nylon mesh to remove cell aggregates.[7] Keep samples on ice and protected from light until analysis.

Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set the instrument to collect data for at least 10,000 single-cell events.

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • To exclude cell doublets and clumps, which can be misinterpreted as G2/M cells, use a secondary gate on a pulse-width vs. pulse-area dot plot.[8]

  • Data Acquisition: Acquire fluorescence data using a linear scale. The PI fluorescence is typically collected in the FL-2 or FL-3 channel.[9]

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT).[6] The software models the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table presents hypothetical data illustrating a dose-dependent effect of this compound on the cell cycle distribution of K562 cancer cells after 24 hours of treatment. The results show an accumulation of cells in the G0/G1 phase, suggesting a G1 cell cycle arrest.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)45.2 ± 2.138.5 ± 1.816.3 ± 1.5
5 µM this compound58.6 ± 2.529.1 ± 2.012.3 ± 1.1
10 µM this compound69.4 ± 3.019.8 ± 1.610.8 ± 1.3
20 µM this compound78.1 ± 2.812.5 ± 1.49.4 ± 0.9
Values are represented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for analyzing the effect of the compound on the cancer cell cycle.

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed Cancer Cells in 6-well Plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 harvest Harvest & Wash Cells incubate2->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with RNase A & Propidium Iodide fix->stain flow Acquire Data on Flow Cytometer stain->flow analyze Analyze DNA Content Histogram flow->analyze results Determine Cell Cycle Distribution (%) analyze->results

Caption: Workflow for cell cycle analysis using flow cytometry.

Hypothesized Signaling Pathway

Indazole derivatives frequently act as kinase inhibitors.[10] The diagram below proposes a potential mechanism where this compound inhibits a Cyclin-Dependent Kinase (CDK), leading to G1 phase cell cycle arrest.

G cluster_drug Drug Action cluster_pathway G1/S Transition Pathway drug This compound CyclinD_CDK46 Cyclin D / CDK4/6 drug->CyclinD_CDK46 Inhibition Rb pRb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits arrest G1 Phase Arrest Rb->arrest G1 Arrest Maintained S_Phase S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase Activates Transcription

Caption: Hypothesized inhibition of the CDK4/6-Rb pathway.

References

Application Note: In Vitro Kinase Inhibition Assay for 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the inhibitory activity of the compound 4-methoxy-1H-indazol-3-amine against a selected protein kinase using the ADP-Glo™ Kinase Assay. This luminescent assay platform offers a sensitive and high-throughput method to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The following application note outlines the experimental procedure, data analysis, and includes representative data for assessing the potency of potential kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction pathways. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prominent targets for drug discovery.[1] The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, such as BCR-ABL.[2][3] This application note details a robust in vitro method to screen and characterize the inhibitory potential of this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a universal platform suitable for a broad range of kinases and ATP concentrations.[4][5] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then used to produce a luminescent signal proportional to the kinase activity.[6]

Signaling Pathway and Mechanism of Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity and initiating downstream signaling cascades. For the purpose of this application note, we will consider a hypothetical scenario where this compound is investigated as an inhibitor of a tyrosine kinase involved in a cancer-related signaling pathway. The inhibitor is expected to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate and subsequently blocking the downstream signaling events that lead to cell proliferation and survival.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor_Receptor Growth_Factor_Receptor Target_Kinase Target_Kinase Growth_Factor_Receptor->Target_Kinase Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds Substrate_Protein Substrate_Protein Target_Kinase->Substrate_Protein Phosphorylates (ATP -> ADP) Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation_Survival Cell_Proliferation_Survival Downstream_Signaling->Cell_Proliferation_Survival 4_methoxy_1H_indazol_3_amine 4-methoxy-1H- indazol-3-amine 4_methoxy_1H_indazol_3_amine->Target_Kinase Inhibits

Caption: Hypothetical signaling pathway illustrating kinase activation and inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[7]

Materials and Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Recombinant Kinase (e.g., ABL1, purchased from a commercial vendor)

  • Kinase Substrate (e.g., a generic peptide substrate like ABLtide)

  • This compound (test compound)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Experimental Workflow

Start Start Compound_Dilution Prepare serial dilutions of This compound Start->Compound_Dilution Dispense_Compound Dispense compound dilutions and controls into 384-well plate Compound_Dilution->Dispense_Compound Add_Kinase_Substrate Add kinase and substrate mixture Dispense_Compound->Add_Kinase_Substrate Incubate_1 Incubate at room temperature Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate kinase reaction Initiate_Reaction->Incubate_2 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_2->Add_ADP_Glo_Reagent Incubate_3 Incubate for 40 minutes Add_ADP_Glo_Reagent->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate for 30-60 minutes Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure luminescence Incubate_4->Read_Luminescence Data_Analysis Analyze data and determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range suitable for determining the IC₅₀ (e.g., 10-point, 3-fold serial dilution).

    • Prepare a 4x working solution of each compound concentration by diluting the DMSO stocks in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the 4x compound working solutions.

    • Include control wells: "no inhibitor" (DMSO vehicle) for 0% inhibition and "no enzyme" for 100% inhibition.

    • Prepare a 2x kinase/substrate solution in kinase buffer.

    • Add 2.5 µL of the 2x kinase/substrate solution to each well.

    • Gently mix and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2x ATP solution in kinase buffer. The ATP concentration should be at the Kₘ for the specific kinase, if known.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[7]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

    Where:

    • RLU_inhibitor is the relative light units from wells with the test compound.

    • RLU_no_enzyme is the background signal.

    • RLU_no_inhibitor is the signal from the DMSO control (maximum kinase activity).

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation

The following table presents hypothetical data for the inhibition of a target kinase by this compound.

Concentration (nM)Log Concentration% Inhibition
10003.0095.2
3332.5288.7
1112.0475.1
371.5752.3
12.31.0928.9
4.10.6110.5
1.370.144.2
0.46-0.341.1
IC₅₀ (nM) 40.5

Conclusion

The protocol described in this application note provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against a target protein kinase. The ADP-Glo™ Kinase Assay is a highly sensitive, non-radioactive method that is amenable to high-throughput screening and is suitable for the characterization of potential drug candidates. The data generated from this assay are crucial for understanding the potency and structure-activity relationship of novel kinase inhibitors in the drug discovery process.

References

Application Notes and Protocols for In Vivo Studies of Indazole Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on 4-methoxy-1H-indazol-3-amine in mouse models are not available in the reviewed literature. The following application notes and protocols are based on published research on structurally related indazole derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. These protocols can be adapted for the investigation of this compound.

Indazole and its derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Various indazole-based compounds have been explored for their therapeutic potential, including anti-inflammatory and anticancer effects.[1][2][3] In vivo studies are essential for assessing the efficacy, safety, and pharmacokinetic profiles of these compounds in a living organism.

General Experimental Workflow

The successful execution of in vivo studies requires careful planning and a systematic approach. The general workflow involves selecting an appropriate animal model, preparing the test compound, administering the compound through a suitable route, monitoring the animals, and finally, collecting and analyzing the data.

G A Animal Model Selection (e.g., Xenograft, Induced Inflammation) B Compound Formulation & Dose Preparation A->B C Randomization & Grouping (Treatment vs. Control) B->C D Compound Administration (e.g., Oral, IP) C->D E Monitoring & Data Collection (e.g., Tumor Volume, Paw Edema) D->E F Endpoint Analysis (e.g., Histopathology, Biomarkers) E->F G Statistical Analysis & Interpretation F->G

General workflow for in vivo studies of test compounds.

Application Note 1: Anticancer Activity

Several indazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][4] Xenograft models in immunodeficient mice are standard for evaluating the in vivo efficacy of potential anticancer compounds.[5]

Experimental Protocol: Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor activity of an indazole derivative in a subcutaneous xenograft model.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., HCT116 colorectal carcinoma, NCI-H1581 lung cancer) under standard conditions.[4]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old. Allow them to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel). Implant approximately 1 x 10⁶ cells subcutaneously into the flank of each mouse.[5]

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[5]

  • Compound Administration:

    • Prepare the indazole derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound via the desired route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection.[5]

    • The dosing schedule can be daily (q.d.) or every other day, based on preliminary toxicity and pharmacokinetic data.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).[5] Calculate tumor volume using the formula: (Length × Width²) / 2.

    • Record the body weight of the mice to monitor for signs of toxicity.[5]

  • Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors for further analysis, such as weight measurement, histopathology, or biomarker analysis.[5]

Quantitative Data Summary: Anticancer Efficacy

The following table summarizes representative efficacy data for various indazole derivatives from preclinical studies.

CompoundDoseMouse ModelTumor Growth Inhibition (TGI)Reference
Derivative 3c 25 mg/kg (oral)HCT116 Xenograft45.3%[4]
Derivative 3f 25 mg/kg (oral)HCT116 Xenograft58.9%[4]
Derivative 105 10 mg/kg/day (oral)NCI-H1581 Xenograft96.9%[4]
Derivative 2f 12.5 - 25 mg/kg/day4T1 Tumor ModelDose-dependent suppression[2]
Potential Signaling Pathway: Induction of Apoptosis

Some indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[2][6] This is often achieved by modulating the expression of key regulatory proteins in the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[6]

G Indazole Indazole Derivative Bcl2_Bax Modulation of Bcl-2 Family (Bax Upregulation / Bcl-2 Downregulation) Indazole->Bcl2_Bax Mito Mitochondrial Disruption (Increased ROS, Decreased MMP) Bcl2_Bax->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential apoptotic pathway induced by some indazole derivatives.[6]

Application Note 2: Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[1][7] The carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for acute anti-inflammatory activity.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes the induction of acute inflammation and the evaluation of the anti-inflammatory effects of an indazole derivative.

  • Animal Model: Use Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the indazole derivative or vehicle control to the respective groups, typically via oral or intraperitoneal routes. A standard reference drug, such as Diclofenac, should be used as a positive control.[1]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1]

  • Measurement of Edema: Measure the paw volume or diameter immediately before the carrageenan injection and at regular intervals afterward (e.g., every hour for up to 5 hours) using a plethysmometer or digital calipers.[1]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Quantitative Data Summary: Anti-inflammatory Efficacy

The following tables summarize representative in vivo and in vitro data for the anti-inflammatory activity of select indazole derivatives.[1]

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model [1]

CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
Indazole 100561.03
5-Aminoindazole 100583.09
Diclofenac (Control) 10584.50

Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition [1]

CompoundIC₅₀ (µM)
Indazole 23.42
5-Aminoindazole 12.32
6-Nitroindazole 19.22
Celecoxib (Control) 5.10
Potential Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some indazole derivatives are attributed to their ability to inhibit key enzymes and cytokines in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β).[1][7]

G Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Enzyme Stimulus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Stimulus->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Prostaglandins->Inflammation Indazole Indazole Derivatives Indazole->COX2 Inhibition Indazole->Cytokines Inhibition

References

Application Note: Western Blotting Analysis of the p53-MDM2 Pathway Following Treatment with 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tumor suppressor protein p53 plays a crucial role in preventing genome mutation and maintaining cellular integrity. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The p53-MDM2 interaction is a prime target for cancer therapy, with inhibitors designed to disrupt this interaction, stabilize p53, and reactivate its tumor-suppressive functions. 4-methoxy-1H-indazol-3-amine is a novel small molecule inhibitor being investigated for its potential to modulate this pathway.

This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on p53 and MDM2 protein levels in cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental procedure.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_core p53-MDM2 Negative Feedback Loop Stress DNA Damage p53 p53 Stress->p53 Activation/ Stabilization Degradation p53 Degradation p53->Degradation Transcription MDM2 Transcription p53->Transcription Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 Ubiquitination Inhibitor This compound Inhibitor->MDM2 Inhibition Transcription->MDM2 Translation

Caption: The p53-MDM2 negative feedback loop and the inhibitory action of this compound.

Western_Blot_Workflow arrow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Antibody Binding) E->F G 7. Primary Antibody Incubation (Anti-p53, Anti-MDM2, Anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: A generalized workflow for Western blotting analysis.

Experimental Protocols

Cell Culture and Treatment

This protocol assumes the use of a human cancer cell line with wild-type p53 (e.g., A549, U2OS).

  • 1.1. Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • 1.2. Treatment: The following day, treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) diluted in complete growth medium. Include a vehicle control (e.g., DMSO).

  • 1.3. Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

Protein Extraction (Lysis)
  • 2.1. Preparation: Place culture plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • 2.2. Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • 2.3. Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • 2.4. Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • 2.5. Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube, avoiding the pellet.

Protein Quantification
  • 3.1. Assay: Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.

  • 3.2. Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein (e.g., 20-30 µg) for each sample. Normalize the volume with lysis buffer and add Laemmli sample buffer.

  • 3.3. Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE and Protein Transfer
  • 4.1. Gel Electrophoresis: Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel (or a 10% gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • 4.2. Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting and Detection
  • 5.1. Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • 5.2. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Anti-p53 antibody (e.g., 1:1000 dilution)

    • Anti-MDM2 antibody (e.g., 1:1000 dilution)

    • Anti-β-Actin or Anti-GAPDH antibody (loading control, e.g., 1:5000 dilution)

  • 5.3. Washing: Wash the membrane three times for 10 minutes each with TBST.

  • 5.4. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • 5.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • 5.6. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • 5.7. Imaging: Capture the chemiluminescent signal using a digital imaging system.

Data Presentation and Analysis

Following imaging, quantify the band intensities using software such as ImageJ. Normalize the intensity of the target proteins (p53, MDM2) to the corresponding loading control (β-Actin). The data can be presented as follows.

Table 1: Densitometric Analysis of p53 and MDM2 Protein Levels

Treatment Concentration (µM) of this compoundNormalized p53 Levels (Fold Change vs. Control)Normalized MDM2 Levels (Fold Change vs. Control)
0 (Vehicle Control)1.001.00
11.851.10
53.501.45
105.201.90
255.802.15

Note: The data presented above is hypothetical and serves as an example for presentation purposes.

Interpretation of Expected Results Treatment with an effective MDM2 inhibitor like this compound is expected to disrupt the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to an accumulation of p53 protein within the cell. As p53 is a transcription factor for the MDM2 gene, the stabilized p53 can, in turn, increase the transcription and translation of MDM2, resulting in an observed increase in MDM2 protein levels as well. This demonstrates the activation of the negative feedback loop. The Western blot results should show a dose-dependent increase in the protein levels of both p53 and MDM2.

Application Notes and Protocols: High-Throughput Screening of 4-Methoxy-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-methoxy-1H-indazol-3-amine derivatives to identify and characterize potential kinase inhibitors. Detailed protocols for a primary biochemical assay and a secondary cell-based assay are included, along with templates for data presentation and visualization of a relevant signaling pathway and experimental workflow. The 1H-indazol-3-amine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its interaction with the hinge region of kinases.[1][2] This makes derivatives of this compound promising candidates for the development of novel therapeutics, particularly in oncology.

Introduction: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of numerous cellular processes, including proliferation, survival, and differentiation.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The indazole nucleus is a key pharmacophore found in several approved anti-cancer drugs that target kinases.[1][5] The this compound core represents a versatile scaffold for the development of novel kinase inhibitors. This application note outlines a systematic approach to screen a library of derivatives based on this scaffold to identify potent and selective inhibitors of a representative tyrosine kinase, Src, which is implicated in various cancers.[3]

Hypothetical Signaling Pathway

The diagram below illustrates a simplified signaling cascade involving a receptor tyrosine kinase (RTK) and the downstream non-receptor tyrosine kinase Src. In many cancers, aberrant activation of RTKs leads to the recruitment and activation of Src, which in turn phosphorylates multiple downstream substrates, driving cell proliferation and survival. The screening campaign aims to identify compounds that inhibit Src kinase activity, thereby blocking this oncogenic signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (Inactive) RTK->Src_inactive Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Src_active Src (Active) Src_inactive->Src_active Downstream Downstream Substrates Src_active->Downstream Phosphorylates Phosphorylation Phosphorylation Downstream->Phosphorylation Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation Inhibitor This compound Derivative Inhibitor->Src_active Inhibits HTS_Workflow Start Start: Compound Library (this compound Derivatives) PrimaryScreen Primary HTS: Biochemical Kinase Assay (e.g., HTRF at 10 µM) Start->PrimaryScreen HitSelection Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Hits Inactive Inactive Compounds HitSelection->Inactive Non-Hits SecondaryScreen Secondary Screen: Cell-Based Assay (e.g., Anti-Proliferation) DoseResponse->SecondaryScreen Potent Compounds ConfirmedHits Confirmed Hits for Lead Optimization SecondaryScreen->ConfirmedHits

References

Application Notes and Protocols for Structure-Based Drug Design with a 4-Methoxy-1H-indazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the structure-based design of potent and selective inhibitors utilizing the 4-methoxy-1H-indazol-3-amine scaffold. This scaffold serves as a versatile starting point for targeting various protein kinases implicated in cancer and other diseases. The following sections detail the rationale, experimental protocols, and relevant signaling pathways for the development of novel therapeutics.

Introduction to the this compound Scaffold

The 1H-indazole-3-amine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The addition of a 4-methoxy group can modulate the scaffold's electronic properties and provide a vector for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) is an iterative process that leverages the three-dimensional structure of the target protein to guide the design of novel inhibitors with improved affinity and specificity.

General Workflow for Structure-Based Drug Design

The SBDD process for developing inhibitors based on the this compound scaffold follows a cyclical workflow. This iterative process involves computational design, chemical synthesis, and biological evaluation to optimize lead compounds.

SBDD_Workflow Target_Identification Target Identification and Validation Structure_Determination Structure Determination (X-ray, NMR, Homology Model) Target_Identification->Structure_Determination Computational_Screening Computational Screening and Docking Structure_Determination->Computational_Screening Lead_Design Lead Compound Design Computational_Screening->Lead_Design Scaffold_Selection Scaffold Selection (this compound) Scaffold_Selection->Lead_Design Synthesis Chemical Synthesis Lead_Design->Synthesis Biological_Evaluation Biological Evaluation (In vitro assays) Synthesis->Biological_Evaluation SAR_Analysis SAR Analysis Biological_Evaluation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Lead_Design Iterative Cycle In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Figure 1: General workflow for structure-based drug design.

Key Protein Kinase Targets

The this compound scaffold has shown promise in targeting several important protein kinases involved in cancer cell proliferation and survival.

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to tumorigenesis.

  • BCR-ABL: A fusion protein with tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML). The T315I mutation confers resistance to many tyrosine kinase inhibitors (TKIs).

  • Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.

  • Phosphoinositide 3-kinase (PI3K): A lipid kinase that plays a central role in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to evaluate the efficacy of newly designed compounds.

Kinase Inhibition Assays

4.1.1. PLK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PLK4 enzyme

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (derivatives of this compound)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, and 0.001% (v/v) Brij 35.[1]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

  • In a 384-well plate, add 5 µL of the 2X inhibitor/buffer solution to the wells.

  • Add 2.5 µL of a substrate/ATP mix (final concentration of ATP, e.g., 16 µM).

  • Initiate the kinase reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.

  • Incubate the plate at 25°C for 4-16 hours.[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Convert ADP to ATP and measure the light signal using a luciferase reaction by adding the Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

4.1.2. EGFR Kinase Inhibition Assay

Materials:

  • Recombinant EGFR (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds

  • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT.[2]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Dilute the test compounds, EGFR enzyme, substrate, and ATP in the Kinase Buffer.

  • Add the components to a 384-well plate in the following order: test compound, EGFR enzyme, and substrate/ATP mixture.

  • Incubate the reaction at room temperature for 60 minutes.[2]

  • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

  • Record luminescence.

  • Calculate IC50 values from the dose-response curves.

4.1.3. BCR-ABL (T315I) Kinase Inhibition Assay

Materials:

  • Recombinant ABL (T315I) kinase

  • Peptide substrate

  • ATP

  • Test compounds

  • Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT.[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Follow the same general procedure as the EGFR Kinase Assay, substituting the ABL (T315I) enzyme and an appropriate peptide substrate.

  • Incubate the kinase reaction for 60 minutes at room temperature.[3]

  • Proceed with the ADP-Glo™ detection steps as described above.

  • Determine the IC50 values for the test compounds against the T315I mutant.

Cell-Based Assays

4.2.1. Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562 for BCR-ABL, A549 for EGFR)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in PBS).[4]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).

  • Add 10 μL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which then phosphorylates PIP2 to generate PIP3.[7] PIP3 recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2.[8] Activated Akt then phosphorylates a multitude of downstream targets to exert its effects.

PI3K_Akt_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Figure 2: Simplified PI3K/Akt signaling pathway.

p53/MDM2 Signaling Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[9][10] The activity of p53 is tightly regulated by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[10][11] Inhibiting kinases that indirectly stabilize p53 can be a therapeutic strategy.

p53_MDM2_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces transcription of Proteasome Proteasome p53->Proteasome Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Binds and Ubiquitinates

Figure 3: The p53/MDM2 negative feedback loop.

Data Presentation

All quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison between compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDPLK4 IC50 (nM)EGFR IC50 (nM)BCR-ABL WT IC50 (nM)BCR-ABL T315I IC50 (nM)
Lead Compound ValueValueValueValue
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
...............

Table 2: Anti-proliferative Activity of this compound Derivatives

Compound IDK562 GI50 (µM)A549 GI50 (µM)Other Cell Line GI50 (µM)
Lead Compound ValueValueValue
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
............

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing a systematic structure-based drug design approach, coupled with the detailed experimental protocols outlined in these application notes, researchers can efficiently design, synthesize, and evaluate potent and selective drug candidates for the treatment of cancer and other diseases. The iterative nature of the SBDD workflow allows for the continuous refinement of compound properties to achieve the desired therapeutic profile.

References

Application Notes and Protocols: Anti-proliferative Activity of 1H-Indazol-3-amine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific anti-proliferative activity of 4-methoxy-1H-indazol-3-amine is limited. Therefore, these application notes and protocols utilize data from a closely related and well-characterized derivative, referred to as compound 6o in the cited literature, to provide a representative example of the potential anti-cancer effects of this class of compounds.

Introduction

Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-tumor effects.[1] The 1H-indazole-3-amine scaffold, in particular, has been identified as a critical component in several kinase inhibitors and other anti-cancer agents.[2] This document provides a summary of the anti-proliferative activities of a representative 1H-indazole-3-amine derivative and detailed protocols for key experimental procedures to assess such activities.

Data Presentation

The anti-proliferative activity of the 1H-indazole-3-amine derivative, compound 6o, was evaluated against a panel of human cancer cell lines and a normal human embryonic kidney cell line using the MTT assay.[2][3] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of Compound 6o
K562Chronic Myeloid Leukemia5.15
A549Lung CancerNot specified in source
PC-3Prostate CancerNot specified in source
Hep-G2HepatomaNot specified in source
Normal Cell Line
HEK-293Human Embryonic Kidney33.2

Data sourced from Wang et al., 2023.[2][3]

Proposed Mechanism of Action

Studies on the representative 1H-indazole-3-amine derivative suggest that its anti-proliferative effects are mediated through the induction of apoptosis and cell cycle arrest. The proposed mechanism involves the inhibition of Bcl-2 family members and modulation of the p53/MDM2 signaling pathway.[3][4]

Indazole 1H-Indazol-3-amine Derivative Bcl2 Bcl-2 Family (Anti-apoptotic) Indazole->Bcl2 p53 p53 Indazole->p53 Apoptosis Apoptosis Bcl2->Apoptosis MDM2 MDM2 p53->MDM2 p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Proposed signaling pathway of a 1H-indazol-3-amine derivative.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the anti-proliferative activity of 1H-indazol-3-amine derivatives.

cluster_0 Cell Viability cluster_1 Mechanism of Action CellCulture 1. Cell Culture & Seeding CompoundTreatment 2. Compound Treatment CellCulture->CompoundTreatment MTTAssay 3. MTT Assay CompoundTreatment->MTTAssay DataAnalysis 4. Data Analysis (IC50 Determination) MTTAssay->DataAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI) DataAnalysis->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) DataAnalysis->CellCycleAssay WesternBlot Western Blot (Protein Expression) DataAnalysis->WesternBlot

Experimental workflow for assessing anti-proliferative activity.
MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivative

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 cells by centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 4-methoxy-1H-indazol-3-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-methoxy-1H-indazol-3-amine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, like many indazole derivatives, is a hydrophobic molecule with limited aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous buffer or cell culture medium to the final desired concentration.

Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon is commonly referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a non-aqueous solvent is rapidly diluted into an aqueous solution, causing a localized high concentration of the compound that exceeds its solubility, leading to precipitation. To avoid this, you can:

  • Use a stepwise dilution: First, dilute the DMSO stock solution in a smaller volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Add the compound dropwise while stirring: Slowly add the stock solution to the medium while gently agitating the vessel to ensure rapid and even distribution.

  • Lower the final concentration: It's possible that the intended final concentration of your compound exceeds its solubility limit in the cell culture medium.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with many being able to tolerate up to 1% without significant cytotoxicity.[1][2] However, for sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] It is crucial to always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on cell viability and function.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common and effective solvent for dissolving a wide range of compounds for in vitro screening, other options can be considered if DMSO is not suitable for your specific assay.[3] These may include ethanol, dimethylformamide (DMF), or other organic solvents. However, the compatibility and potential toxicity of any alternative solvent with your cell line and assay components must be thoroughly evaluated.

Q5: Are there other methods to improve the solubility of this compound without using high concentrations of organic solvents?

A5: Yes, several other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:[4]

  • pH adjustment: The solubility of ionizable compounds is pH-dependent. Since this compound has an amine group, its solubility may increase in acidic conditions (lower pH) where the amine group is protonated. However, the pH must be compatible with your assay and cell health.

  • Use of cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[6]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Aqueous Media
Observation Potential Cause Recommended Solution
A cloudy precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium.Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium.[7]Perform a stepwise dilution: create an intermediate dilution in a small volume of pre-warmed medium before adding to the final volume. Add the stock solution dropwise while gently vortexing.[7]
Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the medium.Test a lower final concentration of the compound. Determine the maximum soluble concentration experimentally (see Protocol 2).
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Issue 2: Delayed Precipitation of this compound in the Incubator
Observation Potential Cause Recommended Solution
The medium is initially clear but a precipitate (crystalline or cloudy) appears after several hours or days of incubation.Compound Instability: The compound may be degrading over time to a less soluble form.Prepare fresh dilutions of the compound immediately before each experiment.
Interaction with Media Components: The compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes.Try a different basal media formulation. If using serum-free media, consider that some compounds are more prone to precipitation without serum proteins like albumin.
pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.Monitor the pH of your culture medium. Consider using a different buffering agent or changing the medium more frequently.
Media Evaporation: Evaporation during long-term cultures can increase the concentration of the compound, exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[8]

Quantitative Data Summary

DMSO Concentration General Recommendation for In Vitro Assays Reference
< 0.1%Generally considered safe for most cell lines, including sensitive and primary cells. Recommended for long-term exposure studies.[1]
0.1% - 0.5%Well-tolerated by many robust cell lines for short-term assays (e.g., up to 72 hours).[1][2]
0.5% - 1.0%May cause cytotoxicity in some cell lines. Requires careful validation with appropriate vehicle controls.[1][2]
> 1.0%Generally considered toxic and should be avoided.[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and perform serial dilutions for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM). c. Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (to avoid precipitation): a. Thaw a single-use aliquot of the DMSO stock solution at room temperature. b. Pre-warm the cell culture medium or aqueous buffer to 37°C. c. To prepare the final working concentration, perform a stepwise dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first prepare an intermediate dilution (e.g., 1:100) by adding 1 µL of the stock to 99 µL of pre-warmed medium. d. Gently vortex the intermediate dilution. e. Add the required volume of the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration. f. Always prepare a vehicle control containing the same final concentration of DMSO as the test samples.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Objective: To experimentally determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Microscope

Procedure:

  • Prepare a series of dilutions of the compound in the pre-warmed cell culture medium. A common approach is a two-fold serial dilution starting from a concentration that is expected to precipitate.

  • For example, in a 96-well plate, add 100 µL of pre-warmed medium to each well.

  • In the first well, add 2 µL of the 10 mM DMSO stock to 98 µL of medium to achieve a 200 µM solution (final DMSO concentration of 2%). Mix well by pipetting up and down.

  • Transfer 50 µL from the first well to the second well (containing 50 µL of medium) to get a 100 µM solution. Mix well.

  • Continue this serial dilution across the plate.

  • Include a well with medium only and a well with the highest concentration of DMSO used (e.g., 2%) as controls.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points.

  • For a more sensitive assessment, take a small aliquot from each well and examine it under a microscope for the presence of micro-precipitates.

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Compound Precipitation Observed B Immediate or Delayed Precipitation? A->B C Immediate B->C Immediate D Delayed B->D Delayed E Check Final Concentration C->E F Check Dilution Method C->F G Check Media Temperature C->G H Check for Compound Instability D->H I Check for Media Interactions D->I J Check for pH Shift D->J K Lower Final Concentration E->K L Use Stepwise/Dropwise Dilution F->L M Use Pre-warmed Media (37°C) G->M N Prepare Fresh Solutions H->N O Test Different Media I->O P Monitor Media pH J->P Q Problem Solved K->Q L->Q M->Q N->Q O->Q P->Q

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_1 Hypothetical Signaling Pathway for an Indazole Derivative Indazole This compound Kinase Target Kinase (e.g., a Receptor Tyrosine Kinase) Indazole->Kinase Inhibition Phosphorylation Kinase Phosphorylation Kinase->Phosphorylation DownstreamProtein1 Downstream Protein 1 Phosphorylation->DownstreamProtein1 DownstreamProtein2 Downstream Protein 2 DownstreamProtein1->DownstreamProtein2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamProtein2->CellularResponse

Caption: Hypothetical signaling pathway involving an indazole derivative.

References

Technical Support Center: Synthesis of 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methoxy-1H-indazol-3-amine. The following information is based on established synthetic strategies for analogous 3-aminoindazoles.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 2-fluoro-6-methoxybenzonitrile. The fluorine atom is a good leaving group for the subsequent nucleophilic aromatic substitution reaction with hydrazine.

Q2: What is the general reaction mechanism for the formation of the indazole ring in this synthesis?

A2: The synthesis typically proceeds via a two-step sequence in a one-pot reaction. First, the hydrazine attacks the carbon of the nitrile group. This is followed by an intramolecular nucleophilic aromatic substitution where the terminal nitrogen of the hydrazine displaces the ortho-halogen (in this case, fluorine), leading to ring closure and the formation of the 3-aminoindazole ring system.

Q3: What are the critical parameters to control for optimizing the reaction yield?

A3: Key parameters to optimize include reaction temperature, choice of solvent, and the equivalents of hydrazine used. The temperature is crucial as insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions. The solvent polarity can influence the reaction rate and solubility of intermediates. The amount of hydrazine can affect the reaction kinetics and byproduct formation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the common impurities or byproducts in this synthesis?

A5: Common impurities can include unreacted starting material, hydrazone formation, and potential dimer formation.[1] The formation of regioisomers is less common for 3-aminoindazoles formed from 2-halobenzonitriles but should be considered.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion.- Extend the reaction time and continue monitoring by TLC/HPLC.- Increase the reaction temperature in increments of 10°C.
2. Low Reaction Temperature: The activation energy for the cyclization step may not have been reached.- Gradually increase the reaction temperature. Refer to the optimization table for guidance.
3. Poor Quality Reagents: Hydrazine hydrate can degrade over time.- Use freshly opened or purified hydrazine hydrate.
Formation of Multiple Products (Observed on TLC/HPLC) 1. Side Reactions: Formation of hydrazones or other byproducts.[1]- Lower the reaction temperature to minimize side reactions.- Adjust the stoichiometry of hydrazine.
2. Decomposition: The product or starting material may be unstable at the reaction temperature.- Perform the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. - After the reaction, cool the mixture to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt crystallization from a different solvent system.
2. Product is an oil. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- If crystallization fails, purify by column chromatography.
3. Co-precipitation of impurities. - Recrystallize the crude product from a suitable solvent to improve purity.

Experimental Protocol: Synthesis from 2-fluoro-6-methoxybenzonitrile

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-fluoro-6-methoxybenzonitrile

  • Hydrazine hydrate (64-80% solution in water)

  • n-Butanol (or another high-boiling point solvent like DMSO or NMP)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-methoxybenzonitrile (1.0 eq).

  • Add n-butanol (5-10 volumes, e.g., 5-10 mL per gram of starting material).

  • Add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120°C for n-butanol) and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold water and then a small amount of cold ethyl acetate or hexane to remove impurities.

  • If no precipitate forms, remove the solvent under reduced pressure. To the residue, add deionized water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Optimization of Reaction Conditions

The following table presents hypothetical data for the optimization of the synthesis of this compound.

Entry Solvent Temperature (°C) Time (h) Hydrazine eq. Yield (%)
1n-Butanol100123.065
2n-Butanol12083.085
3n-Butanol12085.088
4DMSO12063.092
5DMSO14043.090 (with some byproduct)
6NMP12063.095

Visual Guides

experimental_workflow start Start: 2-fluoro-6- methoxybenzonitrile reactants Add Hydrazine Hydrate and n-Butanol start->reactants reaction Heat to Reflux (110-120°C, 4-24h) reactants->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete workup Cool to RT and Isolate Crude Product monitoring->workup Complete purification Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield Issue check_completion Is the reaction complete (checked by TLC/HPLC)? start->check_completion extend_time Extend reaction time and/or increase temperature. check_completion->extend_time No check_temp Was the reaction temperature optimal? check_completion->check_temp Yes solution Problem Solved extend_time->solution increase_temp Increase temperature gradually. check_temp->increase_temp No check_reagents Are the reagents of good quality? check_temp->check_reagents Yes increase_temp->solution use_fresh Use fresh hydrazine hydrate. check_reagents->use_fresh No check_reagents->solution Yes use_fresh->solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methoxy-1H-indazol-3-amine by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound and similar polar aromatic amines.

Q1: My compound, this compound, is showing significant peak tailing on the silica gel column. What is the cause and how can I fix it?

A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. This is primarily due to the acidic nature of silica gel, which can lead to strong, non-ideal interactions with the basic amine functional group.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface.[1]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[1]

    • Ammonium Hydroxide: For highly polar amines, a small percentage of ammonium hydroxide in methanol can be effective. A common stock solution is 10% ammonium hydroxide in methanol, which can then be added to the mobile phase (e.g., 1-10% of this stock solution).[2]

  • Deactivation of Silica Gel: Before packing the column, you can pretreat the silica gel with a base like triethylamine to reduce its acidity.[2]

  • Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2]

    • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which provides a less acidic surface and improves peak shape for basic analytes.[2]

Q2: I am having difficulty separating this compound from polar impurities. How can I improve the resolution?

A2: Achieving good separation between a polar target compound and polar impurities can be challenging. The key is to optimize the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent System: If you are using a standard ethyl acetate/hexane system, consider switching to a mobile phase with different selectivity, such as dichloromethane/methanol.

    • Gradient Elution: Employing a solvent gradient, where the concentration of the more polar solvent is gradually increased, can significantly improve the resolution of complex mixtures.[2]

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If silica gel is not providing adequate separation, consider alumina or a bonded phase like cyano-bonded silica.[2]

  • Adjust the pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention and improve separation. However, this is more commonly employed in reversed-phase chromatography.[2]

Q3: My recovery of this compound from the column is very low. What could be the reason?

A3: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel or potential degradation on the column.[1]

Troubleshooting Steps:

  • Use Mobile Phase Additives: As mentioned for peak tailing, adding a basic modifier like triethylamine can prevent the compound from sticking to the column, thereby improving recovery.[1]

  • Switch to a Less Acidic Stationary Phase: Using neutral or basic alumina, or amine-functionalized silica can prevent both irreversible adsorption and potential degradation of the compound.[1][2]

  • Run the Column Quickly: Minimizing the time the compound spends on the column can sometimes reduce the chances of degradation.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column and other standard chromatography apparatus

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).

  • Spot the TLC plate and develop it in various solvent systems to find an optimal eluent. A good starting point is a mixture of DCM and MeOH. The addition of a small amount of TEA (e.g., 0.5%) is recommended to improve the spot shape.

  • Aim for an Rf value of ~0.2-0.3 for the target compound in the chosen solvent system for good separation on the column.

3. Column Preparation:

  • Select an appropriate column size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack the column with the slurry, ensuring there are no air bubbles.

  • Allow the silica to settle and then add a thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running the initial mobile phase through it for at least two column volumes.

4. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the chosen mobile phase. A gradient elution is often most effective for separating polar compounds from impurities.

  • Start with a less polar solvent system (e.g., 100% DCM with 0.5% TEA) and gradually increase the polarity by adding methanol (e.g., increasing from 0% to 10% MeOH in DCM, with 0.5% TEA constant throughout).

  • Collect fractions of a consistent volume.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

7. Characterization:

  • Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Data Presentation

Table 1: Recommended Solvent Systems for Initial TLC Screening.

Solvent System (v/v/v)ModifierTypical Starting RatioNotes
Dichloromethane / MethanolTriethylamine98 : 2 : 0.5A good starting point for many polar amines. Adjust the MeOH percentage to achieve the desired Rf.
Ethyl Acetate / HexaneTriethylamine70 : 30 : 0.5May work if impurities are significantly less polar.
Dichloromethane / MethanolAmmonium Hydroxide (in MeOH)95 : 5 (with 1% of 10% NH4OH in MeOH)For very polar compounds that show strong tailing even with TEA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (DCM/MeOH/TEA) column_prep Column Packing (Silica Gel) tlc->column_prep sample_prep Sample Preparation (Dry or Wet Loading) column_prep->sample_prep elution Gradient Elution (DCM -> DCM/MeOH) sample_prep->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation characterization Characterization (NMR, LC-MS) evaporation->characterization final_product final_product characterization->final_product Pure Compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_tailing Poor Peak Shape (Tailing) cluster_separation Poor Separation cluster_recovery Low Recovery start Problem Encountered q_modifier Is a basic modifier (TEA/NH4OH) in the mobile phase? start->q_modifier q_gradient Are you using gradient elution? start->q_gradient q_adsorption Suspected irreversible adsorption? start->q_adsorption a_add_modifier Add 0.1-1% TEA or 1-2% of 10% NH4OH in MeOH q_modifier->a_add_modifier No q_stationary_phase Consider alternative stationary phase q_modifier->q_stationary_phase Yes, still tailing solution Problem Resolved a_add_modifier->solution a_alumina Use Alumina (neutral/basic) q_stationary_phase->a_alumina a_amine_silica Use Amine-functionalized Silica q_stationary_phase->a_amine_silica a_alumina->solution a_amine_silica->solution a_gradient Implement a shallow gradient (e.g., 0-10% MeOH in DCM) q_gradient->a_gradient No q_solvent_system Try a different solvent system q_gradient->q_solvent_system Yes, still poor a_gradient->solution a_solvent_system e.g., Ethyl Acetate/Hexane or different modifier q_solvent_system->a_solvent_system a_solvent_system->solution a_adsorption Add basic modifier (TEA) or use alternative stationary phase q_adsorption->a_adsorption a_adsorption->solution

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Stability and storage conditions for 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-methoxy-1H-indazol-3-amine for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally similar compounds and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][5] Some sources for similar compounds also recommend storage under an inert atmosphere.[1]

Q2: Is this compound sensitive to light, air, or moisture?

Yes, based on data for analogous compounds, exposure to light, moisture, and air should be minimized.[1][6] It is advisable to protect the compound from light.[1] Containers should be kept tightly closed to avoid moisture absorption and contamination.[3]

Q3: What materials are incompatible with this compound?

Strong oxidizing agents and strong acids are incompatible with this compound.[1][3][4][6] Contact with these materials should be avoided to prevent vigorous reactions and degradation.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the formation of a solid mass from a powder. For a more accurate assessment, analytical techniques such as HPLC, LC-MS, or NMR can be used to detect the presence of impurities or degradation products.

Q5: What are the known hazardous decomposition products?

Upon thermal decomposition, this compound may release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2][4]

Storage and Handling Summary

ParameterRecommendationSource(s)
Storage Temperature Cool place[1][2][3][4]
Atmosphere Store in a dry place.[1][2][3][4][5][7] Consider storing under an inert atmosphere.[1][1][2][3][4][5][7]
Light Exposure Protect from light.[1]
Container Keep container tightly closed.[1][2][3][4][5][7][1][2][3][4][5][7]
Incompatible Materials Strong oxidizing agents, strong acids.[1][3][4][6][1][3][4][6]
Handling Handle in a well-ventilated area.[1][2][3][5][6][7] Avoid dust formation.[1][2][3][5] Avoid contact with skin, eyes, and clothing.[1][2][6][1][2][3][5][6]

Troubleshooting Guide

Q1: My this compound has changed color. Is it still usable?

A color change often indicates degradation. It is recommended to re-analyze the compound using a suitable analytical method (e.g., HPLC, NMR) to determine its purity before use. If significant degradation has occurred, it is advisable to use a fresh batch of the compound.

Q2: I am observing unexpected peaks in my analytical data (e.g., HPLC, NMR). Could this be due to degradation?

Yes, the appearance of new peaks in your analytical data is a strong indicator of degradation or the presence of impurities. Compare the data with a reference standard or the data from a fresh batch of the compound to confirm. If degradation is suspected, review your storage and handling procedures.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

Inconsistent experimental results can be due to compound instability, especially if the compound is not stored or handled properly. Ensure that you are using a fresh, high-purity batch of the compound and that your experimental conditions are not promoting degradation (e.g., exposure to high temperatures, incompatible reagents).

Experimental Protocols

General Protocol for Assessing Compound Stability:

  • Initial Analysis: Upon receiving a new batch of this compound, perform an initial analysis (e.g., HPLC, LC-MS, NMR) to establish a baseline purity profile and confirm its identity.

  • Stress Conditions: To assess stability, subject aliquots of the compound to various stress conditions, such as:

    • Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • Light Exposure: Expose a sample to UV or fluorescent light.

    • Humidity: Store a sample in a high-humidity environment.

    • Solution Stability: Prepare solutions in relevant solvents and store them under different conditions.

  • Time-Point Analysis: At regular intervals, analyze the stressed samples and a control sample (stored under recommended conditions) using the same analytical method as in the initial analysis.

  • Data Evaluation: Compare the purity profiles of the stressed samples to the control sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

G cluster_receiving Receiving and Initial Handling cluster_storage Storage cluster_usage Experimental Use cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log and Assign Lot Number inspect->log storage_conditions Store in a cool, dry, dark place Keep container tightly sealed log->storage_conditions inert_atm Consider storage under inert atmosphere (e.g., Argon) storage_conditions->inert_atm weigh Weigh in a well-ventilated area (e.g., fume hood) storage_conditions->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Use in experiment dissolve->experiment dispose Dispose of waste according to institutional and local regulations experiment->dispose

Caption: Workflow for Handling and Storage of this compound.

G cluster_degradation Potential Degradation Pathways cluster_conditions Contributing Factors A This compound B Oxidation Products A->B  Air (O2), Light C Hydrolysis Products A->C  Moisture (H2O) D Polymerization/Dimerization A->D  Heat, Acid/Base Catalysis Light Light Light->B Heat Heat Heat->D Moisture Moisture Moisture->C Oxygen Oxygen Oxygen->B Incompatibles Incompatible Materials Incompatibles->D

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Overcoming Resistance to 4-methoxy-1H-indazol-3-amine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-methoxy-1H-indazol-3-amine in their cancer cell line experiments. The information is based on established mechanisms of resistance to indazole-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential causes?

A1: Decreased sensitivity, or acquired resistance, to kinase inhibitors like this compound can arise from several molecular mechanisms. These are broadly categorized as on-target and off-target resistance.

  • On-target resistance typically involves genetic alterations in the drug's direct molecular target. This can include:

    • Secondary mutations in the kinase domain of the target protein, which can prevent the inhibitor from binding effectively. A common example for other kinase inhibitors is the "gatekeeper" mutation.[1][2]

    • Amplification of the target gene, leading to overexpression of the target protein, which can overwhelm the inhibitor.[3]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the inhibited target, allowing the cancer cells to survive and proliferate.[1] Common bypass pathways include:

    • Activation of other receptor tyrosine kinases, such as MET or HER2/HER3.[1][3]

    • Activation of downstream signaling cascades like the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways.[1][4]

    • Phenotypic changes, such as the epithelial-to-mesenchymal transition (EMT).[1]

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended.

  • For on-target resistance:

    • Sanger or Next-Generation Sequencing (NGS) of the target kinase's gene can identify secondary mutations.[1]

    • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) can be used to detect gene amplification.

    • Western Blotting can assess the protein expression level of the target kinase.

  • For off-target resistance:

    • Phospho-kinase arrays or Western Blotting for key signaling proteins (e.g., p-MET, p-AKT, p-ERK) can identify activated bypass pathways.[1]

    • RNA sequencing (RNA-seq) can provide a global view of changes in gene expression associated with resistance.

Q3: What strategies can I employ to overcome resistance to this compound?

A3: Overcoming resistance often involves a multi-pronged approach.

  • Combination Therapy: Combining this compound with another inhibitor that targets the identified resistance mechanism is a common strategy.[5] For example:

    • If MET is activated, a combination with a MET inhibitor may be effective.[3]

    • If the PI3K/AKT pathway is upregulated, a PI3K or AKT inhibitor could be used in combination.[4]

  • Next-Generation Inhibitors: If a specific resistance mutation is identified, a next-generation indazole-based inhibitor designed to be effective against that mutant may be available or in development.[6][7]

  • Alternative Therapeutic Approaches: Exploring other treatment modalities, such as immunotherapy or chemotherapy, in combination with the targeted therapy could also be considered.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Gradual increase in IC50 value over multiple passages. Development of a heterogeneous resistant population.1. Isolate single-cell clones from the resistant population. 2. Characterize the resistance mechanisms in individual clones. 3. Test combination therapies based on the identified mechanisms.
Sudden loss of sensitivity to the compound. Emergence of a highly resistant subclone with a potent resistance mechanism (e.g., a key secondary mutation).1. Immediately perform sequencing of the target kinase to check for mutations. 2. Analyze for significant upregulation of bypass signaling pathways via Western Blot.
Inconsistent results in cell viability assays. 1. Instability of the resistant phenotype. 2. Experimental variability.1. Maintain a low concentration of this compound in the culture medium to sustain selective pressure. 2. Ensure consistent cell seeding densities and drug concentrations in all experiments.
No obvious on-target or off-target mechanism identified. 1. Drug efflux pump overexpression (e.g., P-glycoprotein). 2. Alterations in drug metabolism. 3. Epigenetic modifications.1. Perform a rhodamine 123 efflux assay to assess P-glycoprotein activity. 2. Investigate the expression of drug-metabolizing enzymes. 3. Consider global methylation and acetylation analyses.

Quantitative Data Summary

Table 1: Illustrative IC50 Values for Parental and Resistant Cell Lines

Cell LineCompoundIC50 (µM)Fold Resistance
Parental Cancer Cell LineThis compound0.51x
Resistant Clone A (T790M-like mutation)This compound5.010x
Resistant Clone B (MET Amplification)This compound7.515x
Resistant Clone B (MET Amplification)This compound + MET Inhibitor0.81.6x

Note: These are example values. Actual data will vary depending on the cell line and specific resistance mechanisms.

Key Experimental Protocols

Protocol 1: Generation of a Resistant Cancer Cell Line

This protocol describes a dose-escalation method for developing a cancer cell line with acquired resistance to this compound.[1][9]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks and plates

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50:

    • Plate the parental cells in a 96-well plate.

    • Treat with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate continuous drug exposure:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual dose escalation:

    • Once the cells adapt and resume a stable growth rate (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.[1]

    • Monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.

  • Establishment of the resistant cell line:

    • Continue the dose escalation until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental cells.[1]

  • Characterization and maintenance:

    • Regularly confirm the resistant phenotype by comparing the IC50 to that of the parental cells.

    • Maintain the resistant cell line in a medium containing a maintenance concentration of the drug to prevent the loss of the resistant phenotype.

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol details the detection of activated signaling pathways in resistant cells.

Materials:

  • Parental and resistant cell lysates

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Protein extraction and quantification:

    • Lyse parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE and protein transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Compare the levels of phosphorylated proteins between the parental and resistant cell lines. An increase in phosphorylation in the resistant line indicates pathway activation.

Visualizations

G cluster_0 Cell Proliferation and Survival This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Proliferation/Survival Proliferation/Survival Downstream Signaling->Proliferation/Survival

Caption: Inhibition of a target kinase by this compound.

G cluster_0 On-Target Resistance cluster_1 Off-Target Resistance Secondary Mutation Secondary Mutation Drug Binding Site Altered Drug Binding Site Altered Secondary Mutation->Drug Binding Site Altered Target Amplification Target Amplification Target Overexpression Target Overexpression Target Amplification->Target Overexpression Bypass Pathway Activation Bypass Pathway Activation Alternative Signaling Alternative Signaling Bypass Pathway Activation->Alternative Signaling Drug Efflux Drug Efflux Decreased Intracellular Drug Decreased Intracellular Drug Drug Efflux->Decreased Intracellular Drug Resistance to this compound Resistance to this compound On-Target Resistance On-Target Resistance Off-Target Resistance Off-Target Resistance

Caption: Major mechanisms of resistance to kinase inhibitors.

G Parental Cells Parental Cells Determine IC50 Determine IC50 Parental Cells->Determine IC50 Continuous Low-Dose Exposure Continuous Low-Dose Exposure Determine IC50->Continuous Low-Dose Exposure Gradual Dose Escalation Gradual Dose Escalation Continuous Low-Dose Exposure->Gradual Dose Escalation Resistant Population Resistant Population Gradual Dose Escalation->Resistant Population Isolate Clones Isolate Clones Resistant Population->Isolate Clones Characterize Resistance Characterize Resistance Isolate Clones->Characterize Resistance

Caption: Workflow for generating drug-resistant cell lines.

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4-methoxy-1H-indazol-3-amine" is primarily recognized as a chemical intermediate used in organic synthesis. As of my last update, there is no substantial body of research identifying it as a kinase inhibitor or detailing its biological off-target effects. The following guide is a generalized template for a hypothetical kinase inhibitor, hereafter referred to as "Inhibitor X," to illustrate the principles and methodologies for minimizing off-target effects in a research setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenotypic results are inconsistent with the known function of the primary target of Inhibitor X. What could be the cause?

A1: This discrepancy often points to off-target effects. Inhibitor X, while potent against its primary target, may bind to and modulate the activity of other kinases or proteins. This can trigger unintended signaling pathways, leading to the observed phenotype.

Troubleshooting Steps:

  • Validate Target Engagement: Confirm that Inhibitor X is engaging its intended target in your experimental system at the concentrations used. Techniques like Western blotting for downstream phosphorylation events, cellular thermal shift assays (CETSA), or direct binding assays can be employed.

  • Perform a Kinome Scan: A kinome-wide profiling assay is the gold standard for identifying off-target interactions. This will provide a comprehensive list of kinases that bind to Inhibitor X.

  • Use a Structurally Unrelated Inhibitor: If possible, try to replicate the experiment with a different inhibitor that targets the same primary protein but has a distinct chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Rescue Experiments: If your experiment involves a loss-of-function phenotype (e.g., cell death), attempt to rescue the phenotype by expressing a form of the target protein that is resistant to Inhibitor X.

Q2: I'm observing significant cell toxicity at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an off-target effect?

A2: High toxicity can be a hallmark of off-target activity. It's crucial to differentiate between toxicity due to potent, on-target inhibition and that caused by interactions with other essential proteins.

Troubleshooting Steps:

  • Dose-Response Curve: Generate a detailed dose-response curve for both the intended biological effect and cell viability. A large divergence between the IC50 (for the effect) and the CC50 (cytotoxic concentration) suggests a potential therapeutic window. If they are very close, off-target toxicity is likely.

  • Control Cell Lines: Use cell lines that do not express the primary target of Inhibitor X. If toxicity is still observed in these cells, it is definitively an off-target effect.

  • Apoptosis/Necrosis Assays: Characterize the nature of the cell death. Different off-target interactions can trigger distinct cell death pathways. Assays for caspase activation (apoptosis) or LDH release (necrosis) can provide clues.

Quantitative Data Summary

The following tables represent hypothetical data for "Inhibitor X" to illustrate how to present such information.

Table 1: Kinase Selectivity Profile of Inhibitor X

Kinase TargetIC50 (nM)Binding Affinity (Kd, nM)
Primary Target A 15 10
Off-Target B250200
Off-Target C800750
Off-Target D1,5001,300

This table summarizes the inhibitory potency and binding affinity of Inhibitor X against its primary target and several identified off-targets.

Table 2: Cellular Potency vs. Cytotoxicity

Cell LineTarget A IC50 (nM)Cytotoxicity CC50 (nM)Selectivity Window (CC50/IC50)
WT (Target A Expressing)502,00040
Target A Knockout>10,0001,800Not Applicable

This table compares the concentration of Inhibitor X required for a biological effect versus the concentration that induces cytotoxicity, highlighting the experimental window.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with either vehicle control or various concentrations of Inhibitor X for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by a 37°C water bath).

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the protein levels of the primary target by Western blotting. A shift in the melting curve indicates ligand binding and stabilization.

Visualizations

Signaling_Pathway cluster_inhibition Mechanism of Action cluster_off_target Off-Target Effect Inhibitor_X Inhibitor X Target_A Primary Target A Inhibitor_X->Target_A Inhibition Off_Target_B Off-Target B Inhibitor_X->Off_Target_B Inhibition Downstream_Effector Downstream Effector Target_A->Downstream_Effector Phosphorylation Phenotype Desired Phenotype Downstream_Effector->Phenotype Unintended_Pathway Unintended Pathway Off_Target_B->Unintended_Pathway Side_Effect Observed Side Effect Unintended_Pathway->Side_Effect

Caption: On-target vs. off-target signaling pathways for Inhibitor X.

Troubleshooting_Workflow Start Inconsistent Phenotype Observed Question1 Is the primary target engaged at the experimental concentration? Start->Question1 Action1 Perform CETSA or Western Blot for p-Substrate Question1->Action1 Check Result1_Yes Yes, Target is Engaged Action1->Result1_Yes Positive Result1_No No, Target Not Engaged Action1->Result1_No Negative Question2 Could it be an off-target effect? Result1_Yes->Question2 Action2 Increase Inhibitor X concentration or check cell permeability Result1_No->Action2 Action3 Perform Kinome Scan & Use Structurally Different Inhibitor Question2->Action3 Investigate Conclusion Identify and characterize off-target(s) Action3->Conclusion

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Technical Support Center: Crystallization of 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 4-methoxy-1H-indazol-3-amine. The information is tailored to researchers, scientists, and professionals in drug development. As specific crystallization protocols for this compound are not widely published, the guidance provided is based on established principles for indazole derivatives and related small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: A definitive single "best" solvent has not been reported in the literature for this specific compound. However, for indazole derivatives, common solvents for recrystallization include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile). Often, a mixed solvent system is required to achieve optimal crystal growth.

Q2: How do I choose a suitable mixed solvent system?

A2: A good mixed solvent system consists of a "solvent" in which your compound is soluble and a "co-solvent" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. For this compound, which has polar functional groups (amine, methoxy, indazole nitrogen), a common approach is to dissolve the compound in a more polar solvent (like ethanol or acetone) at an elevated temperature and then slowly add a less polar co-solvent (like water or hexanes) until turbidity is observed.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. To prevent this, you can try the following:

  • Lower the crystallization temperature: Dissolve the compound at a lower temperature to reduce its solubility.

  • Use a more dilute solution: Adding more of the primary solvent can prevent the compound from becoming supersaturated too quickly.

  • Change the solvent system: The solubility difference in your current system may be too large. Try a different solvent or co-solvent.

  • Slow cooling: Allow the solution to cool very slowly to give the molecules time to arrange into a crystal lattice.

Q4: I am not getting any crystals, even after cooling for an extended period. What are the next steps?

A4: If no crystals form, the solution is likely not supersaturated. You can try to induce crystallization by:

  • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.

Q5: The purity of my compound does not improve after crystallization. What could be the reason?

A5: This could be due to several factors:

  • Inappropriate solvent choice: The impurities may have similar solubility to your compound in the chosen solvent. A different solvent system may be more effective at excluding the impurities.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.

  • Insufficient washing: Ensure the filtered crystals are washed with a small amount of cold crystallization solvent to remove any residual impurities from the surface.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystals Form Solution is not supersaturated.- Slowly evaporate the solvent.- Add a co-solvent (anti-solvent).- Scratch the inner surface of the flask.- Seed the solution with a pure crystal.
"Oiling Out" Compound is coming out of solution above its melting point.- Use a more dilute solution.- Lower the initial dissolution temperature.- Employ a slower cooling rate.- Select a different solvent system.
Poor Crystal Yield - Compound is too soluble in the cold solvent.- Insufficient precipitation time.- Use a solvent in which the compound has lower solubility at cold temperatures.- Increase the proportion of the co-solvent.- Allow for a longer crystallization period at a lower temperature.
Small or Needle-like Crystals Rapid crystal formation due to high supersaturation.- Decrease the rate of cooling.- Reduce the concentration of the solution.- Use a solvent system that provides moderate solubility.
Low Purity After Crystallization - Impurities have similar solubility.- Impurities are trapped in the crystal lattice.- Screen for a more selective solvent system.- Ensure slow and controlled cooling.- Wash the crystals thoroughly with cold, fresh solvent.

Experimental Protocol: General Recrystallization Procedure

This is a generalized procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to each tube.

  • A good solvent will dissolve the compound when heated but not at room temperature.

  • If a single solvent is not ideal, try mixed solvent systems (e.g., ethanol/water, acetone/hexanes).

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot filter the solution to remove the charcoal.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • For better yield, you can then place the flask in an ice bath or refrigerator.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Add Co-solvent - Scratch Flask - Seed Solution crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Lower Cooling Rate - Change Solvent oiling_out->troubleshoot_oiling Yes end Pure Crystals filter_wash->end troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for crystallization.

ExperimentalWorkflow start Start solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolve Crude Compound in Minimum Hot Solvent solvent_selection->dissolution decolorization 3. Decolorize with Activated Charcoal (Optional) dissolution->decolorization hot_filtration 4. Hot Filtration decolorization->hot_filtration crystallization 5. Slow Cooling to Induce Crystallization hot_filtration->crystallization cold_filtration 6. Isolate Crystals by Vacuum Filtration crystallization->cold_filtration washing 7. Wash Crystals with Cold Solvent cold_filtration->washing drying 8. Dry Crystals Under Vacuum washing->drying end End: Pure Product drying->end

Caption: General experimental workflow for recrystallization.

Improving the pharmacokinetic properties of 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focusing on the development of 4-methoxy-1H-indazol-3-amine and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of its pharmacokinetic (PK) properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges associated with this compound?

A1: Based on its structure, this compound is likely to face challenges related to:

  • Metabolic Instability: The methoxy group and the aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance.[1][2] Electron-rich aromatic rings like those with methoxy groups are particularly prone to oxidative metabolism.[3]

  • Poor Aqueous Solubility: The planar, aromatic structure suggests that the compound may have low solubility in water, which can limit its absorption and bioavailability.[4][5]

  • Low Permeability: While the molecule is relatively small, its polarity and potential for hydrogen bonding might affect its ability to passively diffuse across the intestinal membrane.[6][7]

Q2: What is the general workflow for assessing and improving the PK properties of this compound?

A2: A typical workflow involves a tiered approach, starting with in vitro assays to identify liabilities and progressing to in vivo studies for confirmation. This iterative process of design, synthesis, and testing is crucial for successful optimization.

cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Data Analysis & Strategy cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Validation A Initial Compound (this compound) B Solubility Assay (Kinetic, Thermodynamic) A->B C Metabolic Stability Assay (Liver Microsomes, Hepatocytes) A->C D Permeability Assay (PAMPA, Caco-2) A->D E Identify PK Liabilities (e.g., Low Solubility, High Clearance) B->E C->E D->E F Develop Improvement Strategy (e.g., Bioisosteric Replacement, Prodrug) E->F G Synthesize Analogs F->G H Re-run In Vitro Assays G->H I Analyze SAR/SPR H->I I->G Iterate J Select Candidate(s) for In Vivo PK Study (Rodent) I->J Optimized Candidate

Caption: General workflow for pharmacokinetic optimization.

Troubleshooting Guide: Poor Aqueous Solubility

Problem: My analog of this compound shows poor solubility in aqueous buffers, leading to inconsistent results in biological assays and concerns about oral absorption.

Potential Cause Troubleshooting Strategy Expected Outcome
High Crystallinity / Lipophilicity Formulation Approaches: Employ strategies like micronization, nanosuspensions, or complexation with cyclodextrins.[4][8][9]Improved dissolution rate and apparent solubility, enabling better performance in in vitro and in vivo settings.[10]
Ionization State Salt Formation: If the molecule has an ionizable center (like the indazole amine), forming a salt can significantly disrupt the crystal lattice and improve solubility.[4][9]A salt form with higher aqueous solubility and stability.
Molecular Structure Prodrug Approach: Attach a water-soluble promoiety (e.g., with phosphate or amino acid groups) that is cleaved in vivo to release the active drug.[6][11]A prodrug with dramatically increased aqueous solubility. For example, a phosphate ester prodrug can increase solubility by >1000-fold.[11]
Molecular Structure Structural Modification: Introduce polar functional groups or disrupt planarity to reduce crystal packing and increase interactions with water.Analogs with a better balance of lipophilicity and polarity, leading to improved intrinsic solubility.

Troubleshooting Guide: Rapid Metabolic Clearance

Problem: My compound is rapidly cleared in human liver microsome (HLM) stability assays, suggesting a short in vivo half-life.

Start High Clearance Observed in Microsomal Stability Assay Check_NonEnzymatic Is degradation observed in buffer or without NADPH? Start->Check_NonEnzymatic NonEnzymatic Issue: Chemical Instability Action: Check pH, temperature, buffer components. Check_NonEnzymatic->NonEnzymatic Yes Metabolite_ID Issue: Metabolic Liability Action: Perform metabolite identification. Check_NonEnzymatic->Metabolite_ID No Strategy Select Strategy Based on Metabolite ID Metabolite_ID->Strategy Block_Metabolism Strategy 1: Block Metabolism Replace labile proton with F or D. Introduce steric hindrance. Strategy->Block_Metabolism O-demethylation or Ring Hydroxylation Bioisostere Strategy 2: Bioisosteric Replacement Replace methoxy with a less labile group (e.g., -F, -CF3, -CHF2). Strategy->Bioisostere O-demethylation Reduce_Lipo Strategy 3: Reduce Lipophilicity Introduce polar groups to lower LogP and reduce CYP affinity. Strategy->Reduce_Lipo General Liability Synthesize Synthesize & Test New Analogs Block_Metabolism->Synthesize Bioisostere->Synthesize Reduce_Lipo->Synthesize

Caption: Decision tree for addressing high metabolic clearance.

Q&A for Metabolic Instability

Q: My primary metabolic route is O-demethylation of the methoxy group. What is the best strategy?

A: The most direct strategy is bioisosteric replacement of the metabolically labile methoxy group.[12] This involves substituting the -OCH₃ group with an isostere that is electronically similar but more resistant to metabolism.[13][14]

Original Group Potential Bioisostere Rationale & Considerations
Methoxy (-OCH₃) Fluorine (-F) Blocks metabolism and can maintain or slightly alter electronic properties. Often increases lipophilicity compared to a hydroxyl group, but the effect relative to a methoxy group can vary.[3]
Methoxy (-OCH₃) Difluoromethyl (-CHF₂) More metabolically robust. Can act as a hydrogen bond donor, potentially altering target interactions.[12]
Methoxy (-OCH₃) Trifluoromethyl (-CF₃) Highly stable to metabolism and a strong electron-withdrawing group. Can significantly impact pKa and binding.[12]
Methoxy (-OCH₃) Indazole Indazoles have been successfully used as isosteres for phenols (a potential metabolite), offering improved PK profiles by being less susceptible to Phase II metabolism like glucuronidation.[15][16][17]

Q: Metabolite identification shows hydroxylation on the indazole or phenyl ring. What should I do?

A: This indicates the ring is a "metabolic soft spot".[18] Consider the following:

  • Blocking Metabolism: Replace a hydrogen atom at the site of hydroxylation with a fluorine atom. The C-F bond is much stronger than a C-H bond and is not susceptible to CYP-mediated hydroxylation.

  • Modulating Electronics: Introduce electron-withdrawing groups onto the susceptible ring to decrease its electron density, making it less favorable for oxidative metabolism.[1]

Troubleshooting Guide: Low Intestinal Permeability

Problem: My compound shows low apparent permeability (Papp) in the Caco-2 assay, suggesting poor absorption from the gut.

Q: My Caco-2 assay shows a high efflux ratio (>2). What does this mean?

A: An efflux ratio (Papp B-A / Papp A-B) greater than two indicates that your compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[19] These transporters actively pump the compound out of the intestinal cells back into the gut lumen, limiting its absorption.

Potential Cause Troubleshooting Strategy Expected Outcome
Efflux Transporter Substrate Structural Modification: Make subtle structural changes to disrupt recognition by the transporter. This can involve altering hydrogen bonding patterns, reducing the number of rotatable bonds, or adding bulky groups.An analog that is no longer recognized by the efflux transporter, resulting in a lower efflux ratio and higher net permeability.
High Polarity / Low Lipophilicity Prodrug Approach: Mask polar functional groups (like the amine) with a lipophilic promoiety. This increases the overall lipophilicity of the molecule, favoring passive diffusion across the cell membrane.[6][20][21] The promoiety is later cleaved to release the active drug.A prodrug with enhanced permeability. The permeability of prodrugs is often directly linked to their lipophilicity.[21]
Poor Assay Recovery (<50%) Optimize Assay Conditions: Low recovery can indicate issues with nonspecific binding to the plate or poor solubility in the assay buffer.[19] Include a low concentration of a non-ionic surfactant or Bovine Serum Albumin (BSA) in the receiver buffer.[19][22]Improved recovery, ensuring the measured Papp value is accurate and not artificially low due to compound loss.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This assay measures the rate of metabolism of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[23][24]

  • Reagent Preparation:

    • Test Compound Stock: 10 mM in DMSO.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Liver Microsomes (Human or Rat): Stock at 20 mg/mL. Dilute in phosphate buffer to 1 mg/mL for the assay.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Stopping Reagent: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

  • Assay Procedure:

    • Add the test compound to the diluted microsome solution to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for the +NADPH condition.

    • Run parallel control incubations:

      • -NADPH Control: Add buffer instead of the NADPH system to check for non-NADPH-dependent metabolism or chemical instability.[25]

      • Heat-Inactivated Control: Use microsomes that have been boiled to check for non-enzymatic degradation.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a 3-4x volume of the ice-cold stopping reagent to quench the reaction.[22]

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the appropriate equations.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to predict in vivo drug absorption.[26][27]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® filter inserts for 18-22 days until a differentiated monolayer is formed.[19]

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and above a pre-determined threshold (e.g., >300 Ω·cm²).[27]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4). The apical buffer can be adjusted to pH 6.5 to simulate the small intestine environment.[28]

    • Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Transport Experiment (Basolateral to Apical - B to A for Efflux):

    • To determine the efflux ratio, perform the experiment in the reverse direction, adding the compound to the basolateral compartment and sampling from the apical compartment.[19]

  • Data Analysis:

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux (rate of compound appearance in the receiver chamber), A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[19]

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B) .

    • Calculate % Recovery to check for issues like binding or metabolism by the cells.[19]

Permeability Class Papp (A-B) x 10⁻⁶ cm/s Expected Human Absorption
High > 10> 90%
Moderate 2 - 1050 - 90%
Low < 2< 50%
(Reference values can vary between labs; calibration with known compounds is essential)

References

Addressing 4-methoxy-1H-indazol-3-amine degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-methoxy-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation in my cell culture experiments?

A1: Signs of degradation can manifest in several ways, including a noticeable decrease in the expected biological effect over time, requiring higher concentrations to achieve the same outcome.[1] You might also observe inconsistent results between experimental replicates or the appearance of unexpected cellular phenotypes or toxicity, which could be caused by the formation of active degradation byproducts.[1]

Q2: What are the main factors that contribute to the degradation of this compound in cell culture media?

A2: Several factors can compromise the stability of this compound. These include:

  • Chemical Instability: The aqueous and buffered environment of cell culture media (typically pH 7.2-7.4) can lead to hydrolysis of sensitive functional groups.[2]

  • Enzymatic Degradation: If you are using serum-supplemented media (e.g., FBS), enzymes such as esterases and proteases present in the serum can metabolize the compound.[2]

  • Light Sensitivity: Exposure to ambient laboratory light or light from microscopes can cause photodegradation of light-sensitive compounds.[2]

  • Temperature: Although cell cultures are maintained at 37°C, prolonged incubation at this temperature can accelerate the degradation of some small molecules.

Q3: How often should I replace the media containing this compound in my long-term experiments?

A3: For long-term experiments, it is recommended to replace the media with freshly prepared this compound every 2-3 days.[1] The optimal frequency depends on the specific cell line's metabolic activity and the compound's half-life under your experimental conditions.[1] To establish a precise schedule, it is advisable to determine the compound's half-life in your specific cell culture system.

Q4: Can the solvent used to dissolve this compound affect its stability?

A4: Yes, the choice of solvent is critical.[1] It is important to use a solvent that is compatible with your cell culture system and does not promote the degradation of the compound. For many small molecules, DMSO is a common solvent, but it is crucial to prepare fresh stock solutions and minimize freeze-thaw cycles by storing aliquots for single use.[1]

Troubleshooting Guide

This guide will help you troubleshoot common issues you may encounter when using this compound in your experiments.

Issue 1: Diminished or Inconsistent Biological Activity

If you observe a gradual loss of the compound's effect or inconsistent results between replicates, consider the following:

Potential Cause Troubleshooting Step
Degradation in Media Determine the half-life of this compound in your specific cell culture media using HPLC analysis (see Experimental Protocols). Increase the frequency of media changes with a fresh compound.
Cell Metabolism High cell confluency can lead to rapid metabolism of the compound.[1] Maintain a consistent and lower cell density. Consider using a lower passage number of cells.
Stock Solution Instability Prepare fresh stock solutions from powder.[1] Aliquot for single use to avoid multiple freeze-thaw cycles. Verify the concentration of your stock solution.
Pipetting Errors Ensure your pipettes are properly calibrated to guarantee accurate dispensing of the compound.[1]
Issue 2: Unexpected Cellular Toxicity or Phenotypes

The appearance of unexpected cellular responses could be due to the formation of degradation byproducts.

Potential Cause Troubleshooting Step
Formation of Toxic Byproducts Analyze the cell culture media for the presence of degradation products using techniques like LC-MS.
Light-Induced Degradation Protect your media and stock solutions from light by using amber tubes and minimizing exposure to direct light.
pH Shift in Media Monitor the pH of your cell culture media, as significant shifts can accelerate degradation. Ensure your incubator's CO₂ levels are stable.

Experimental Protocols

Protocol 1: Determining the Half-Life of this compound in Cell Culture Media by HPLC

This protocol outlines the steps to quantify the stability of this compound in your specific cell culture media.

Materials:

  • This compound

  • Your specific cell culture media (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • -80°C freezer

  • Microcentrifuge and tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture media at the final working concentration.

    • Incubate the media under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the media.

    • Immediately store the collected aliquots at -80°C until analysis.[1]

  • HPLC Analysis:

    • Thaw the samples.

    • Precipitate proteins by adding three volumes of ice-cold acetonitrile.

    • Vortex and incubate on ice for 30 minutes.

    • Centrifuge at high speed to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial.[1]

    • Inject the sample onto the C18 HPLC column.

    • Use a mobile phase and gradient suitable for separating the compound from media components.

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of the compound in your samples at each time point by comparing the peak area to the standard curve.[1]

    • Plot the concentration versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Prepare this compound in cell culture media B Incubate at 37°C, 5% CO₂ A->B C Collect aliquots at 0, 6, 12, 24, 48, 72 hours B->C D Store at -80°C C->D E Protein Precipitation (Acetonitrile) D->E F Centrifugation E->F G HPLC Analysis F->G H Data Analysis and Half-Life Calculation G->H

Caption: Workflow for Determining Compound Half-Life in Media.

degradation_pathway A This compound (Active Compound) C Degradation Products (Inactive/Toxic) A->C Degradation B Degradation Factors (pH, Light, Enzymes, Temp) B->A D Reduced Biological Effect C->D E Inconsistent Results C->E

Caption: Factors Leading to Compound Degradation and Consequences.

troubleshooting_logic A Inconsistent Biological Effect B Check Stock Solution (Freshness, Concentration) A->B C Assess Compound Stability in Media (HPLC) A->C E Verify Cell Density and Health A->E F Calibrate Pipettes A->F D Optimize Media Replacement Frequency C->D

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Technical Support Center: Optimizing Derivatization of 4-Methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-methoxy-1H-indazol-3-amine. The following information is curated to address common challenges and optimize reaction conditions for successful synthesis of derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary amino group at the 3-position is the most common site for derivatization. Typical reactions include N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries.[1][2]

Q2: Why is a base necessary for N-acylation reactions?

A2: When using acylating agents like acyl halides or anhydrides, an acidic byproduct (e.g., HCl) is formed. A base, such as pyridine or triethylamine, is crucial to neutralize this acid. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Q3: How can I control regioselectivity during N-alkylation to avoid the formation of N1 and N2 isomers?

A3: The formation of both N1 and N2 alkylated isomers is a common issue in indazole chemistry.[1] To favor N1-alkylation, a common strategy involves deprotonation of the indazole nitrogen with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) before adding the alkylating agent.[3] The choice of base and solvent system is critical for achieving high regioselectivity.

Q4: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination with an aminoindazole?

A4: The critical factors for a successful Buchwald-Hartwig amination are the choice of palladium pre-catalyst, ligand, and base. For unprotected indazoles, bulky biarylphosphine ligands such as RuPhos or BrettPhos, paired with a strong, non-nucleophilic base like LiHMDS, can be effective.[1] The reaction temperature and solvent also play a significant role and should be optimized.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Problem 1: Low Yield in N-Acylation Reaction
Potential Cause Troubleshooting Recommendation
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time.
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents as moisture can hydrolyze the acylating agent.[4]
Inadequate Base Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct.[4] For less reactive amines, a stronger base might be necessary.
Poor Solubility Ensure that all starting materials are soluble in the chosen solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[2][4]
Impure Reagents Use freshly opened or purified reagents. The purity of the acylating agent, amine, and base is critical for high yields.[4]
Problem 2: Formation of Multiple Products in N-Alkylation
Potential Cause Troubleshooting Recommendation
Lack of Regioselectivity (N1 vs. N2 Isomers) To favor N1 alkylation, deprotonate the indazole with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF) at 0 °C before adding the alkylating agent.[3] For N2 selectivity, different conditions, potentially involving metal catalysis, might be required and would need to be explored based on literature precedents for similar substrates.
Di-alkylation Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Adding the alkylating agent slowly at a low temperature can also help minimize over-alkylation.
Side Reactions The methoxy group is generally stable, but under harsh acidic or basic conditions, it could potentially be cleaved. Ensure the reaction conditions are not excessively harsh.

Experimental Protocols

General Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) to the solution.

  • Add the acyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizing Experimental Workflows

A systematic approach is crucial for optimizing reaction conditions. The following diagram illustrates a logical workflow for troubleshooting a low-yielding derivatization reaction.

G Troubleshooting Workflow for Low Yield Derivatization start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_purity Impure Starting Materials? check_purity->sub_purity sub_conditions Sub-optimal Conditions? check_conditions->sub_conditions sub_workup Product Loss During Workup? check_workup->sub_workup sub_purity->check_conditions No purify_sm Purify Starting Materials sub_purity->purify_sm Yes end Optimized Reaction purify_sm->end sub_conditions->check_workup No optimize_base Optimize Base (Type & Equivalents) sub_conditions->optimize_base Yes optimize_solvent Optimize Solvent (Solubility & Type) optimize_base->optimize_solvent optimize_temp Optimize Temperature & Reaction Time optimize_solvent->optimize_temp optimize_temp->end modify_extraction Modify Extraction Procedure sub_workup->modify_extraction Yes sub_workup->end No, consult literature for alternative routes modify_purification Optimize Purification (e.g., different column) modify_extraction->modify_purification modify_purification->end

Caption: A logical workflow for troubleshooting and optimizing derivatization reactions.

The following diagram illustrates the decision-making process for controlling regioselectivity in N-alkylation reactions of indazoles.

G Decision Pathway for Regioselective N-Alkylation start Goal: N-Alkylation of This compound desired_isomer Desired Isomer? start->desired_isomer n1_path N1-Alkylated Product desired_isomer->n1_path N1 n2_path N2-Alkylated Product desired_isomer->n2_path N2 n1_conditions Conditions for N1-Alkylation n1_path->n1_conditions n2_conditions Conditions for N2-Alkylation (Generally less favored) n2_path->n2_conditions deprotonation Deprotonation of Indazole NH (e.g., NaH in THF at 0 °C) n1_conditions->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent analysis Analyze Product Mixture (NMR, LC-MS) to Confirm Isomer Ratio add_alkylating_agent->analysis literature_search Consult Literature for Specific N2-Selective Methods (e.g., specific catalysts or protecting group strategies) n2_conditions->literature_search literature_search->analysis

Caption: Decision-making process for achieving regioselective N-alkylation of indazoles.

References

Validation & Comparative

Comparative study of 4-methoxy-1H-indazol-3-amine and other indazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors. This guide provides a comparative analysis of several key indazole-based inhibitors, supported by experimental data and detailed methodologies. It is important to note that a comprehensive search of scientific literature and databases did not yield publicly available quantitative data on the kinase inhibitory activity of 4-methoxy-1H-indazol-3-amine. Therefore, a direct comparison with this specific compound is not possible at this time. This guide will focus on well-characterized indazole inhibitors to provide a valuable comparative resource.

Introduction to Indazole Inhibitors

The indazole core is a bicyclic aromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an effective pharmacophore for designing potent and selective inhibitors.[1] Numerous indazole-containing drugs have been developed and approved for clinical use, targeting a range of protein kinases involved in cancer and other diseases.[2]

Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several prominent indazole-based kinase inhibitors against various protein kinases. Lower IC50 values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Assay Type/Context
Axitinib VEGFR10.1Cell-free
VEGFR20.2Cell-free
VEGFR30.1-0.3Cell-free
PDGFRβ1.6Cell-based
c-Kit1.7Cell-based
PLK44.2Not Specified
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74Cell-free
Bemcentinib (R428) AXL14Not Specified
UNC2025 MER< 1Cell-free
FLT3< 1Cell-free
AXL1.6In vitro
Compound C05 PLK4< 0.1Not Specified
Compound K22 PLK40.1In vitro
AKE-72 BCR-ABL (Wild-Type)< 0.5Not Specified
BCR-ABL (T315I mutant)9Not Specified

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway targeted by indazole inhibitors and a typical workflow for determining inhibitor potency.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PLCG PLCγ VEGFR->PLCG AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor Indazole Inhibitor Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway Inhibition by Indazole Compounds.

IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow A Compound Preparation (Serial Dilution of Indazole Inhibitor) B Assay Plate Setup (Add Kinase, Substrate, and Inhibitor) A->B C Reaction Initiation (Add ATP) B->C D Incubation (Allow Kinase Reaction to Proceed) C->D E Signal Detection (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate % Inhibition) E->F G Dose-Response Curve (Plot % Inhibition vs. Concentration) F->G H IC50 Calculation G->H

Caption: Generalized Experimental Workflow for IC50 Determination.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments cited in the evaluation of indazole inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Indazole test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO and then dilute further in the kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and the serially diluted inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP into ATP, driving a luciferase reaction that produces light.

  • Data Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The amount of light generated is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[3]

  • Cell culture medium and supplements

  • Indazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.[4]

Conclusion

The indazole scaffold is a highly valuable core structure for the development of kinase inhibitors, with several compounds demonstrating potent activity against a range of clinically relevant kinases. This guide provides a comparative overview of some of the most well-characterized indazole-based inhibitors, offering valuable insights for researchers in the field.

It is important to reiterate that despite a thorough search of scientific literature, no publicly available experimental data on the kinase inhibitory profile or anti-proliferative activity of This compound was found. Consequently, a direct comparison of this specific compound with the inhibitors presented in this guide is not feasible at present. Further research and publication of data for this compound are necessary to enable its comparative evaluation.

References

Validating the Mechanism of Action of 4-methoxy-1H-indazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The compound 4-methoxy-1H-indazol-3-amine, a member of this versatile class, is hypothesized to function as a kinase inhibitor. Its 1H-indazol-3-amine moiety is recognized as an effective "hinge-binding" fragment, capable of interacting with the ATP-binding pocket of various protein kinases, a critical mechanism in disrupting cancer-related signaling pathways.

This guide provides a comparative analysis of the presumed mechanism of action of this compound by examining experimental data from structurally related indazole-based inhibitors targeting key oncogenic kinases: Polo-like kinase 4 (PLK4), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and AXL receptor tyrosine kinase. Detailed experimental protocols for validating target engagement and inhibitor activity are also presented to aid in the design and interpretation of future studies.

Data Presentation: Comparative Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several indazole-based inhibitors against their primary kinase targets and a selection of off-targets. Lower IC50 values indicate higher potency. This data serves as a reference for predicting the potential target profile and selectivity of this compound.

Inhibitor (Scaffold)Primary TargetIC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Reference
CFI-400945 (Indazole)PLK42.8AURKB, TRKA, TRKB, Tie2/TEK>50,000 (for PLK1-3)[1][2]
Compound 4d (Indazole)c-Met170Not specifiedNot specified[3]
Axitinib (Indazole)VEGFR-20.2PDGFRβ, c-Kit1.6, 1.7[4]
Pazopanib (Indazole)VEGFR-230c-Kit, PDGFRα/β74, 71, 84[4]
UNC2025 (Indazole)AXL1.6MER, FLT3<1[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the workflows of essential experimental techniques for validating its mechanism of action.

general_kinase_inhibition General Mechanism of Kinase Inhibition by Indazole Scaffolds cluster_kinase Protein Kinase ATP_Binding_Pocket ATP Binding Pocket Substrate_Binding_Site Substrate Binding Site ATP_Binding_Pocket->Substrate_Binding_Site Enables Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate_Binding_Site->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->ATP_Binding_Pocket Binds Indazole_Inhibitor This compound Indazole_Inhibitor->ATP_Binding_Pocket Competitively Binds Cellular_Response Downstream Signaling & Cellular Response Indazole_Inhibitor->Cellular_Response Inhibits Protein_Substrate Protein Substrate Protein_Substrate->Substrate_Binding_Site Binds Phosphorylated_Substrate->Cellular_Response

Figure 1. General mechanism of competitive kinase inhibition.

signaling_pathways Potential Target Signaling Pathways cluster_plk4 PLK4 Pathway cluster_cmet c-Met Pathway cluster_vegfr2 VEGFR-2 Pathway cluster_axl AXL Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication HGF HGF cMet c-Met HGF->cMet PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Gas6 Gas6 AXL AXL Gas6->AXL PI3K_Akt_AXL PI3K/Akt Pathway AXL->PI3K_Akt_AXL Anti_Apoptosis Survival/Anti-apoptosis PI3K_Akt_AXL->Anti_Apoptosis

Figure 2. Overview of key kinase signaling pathways.

experimental_workflow Experimental Workflow for MoA Validation Start Start Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Start->Biochemical_Assay Determine in vitro potency (IC50) Target_Engagement_Assay Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->Target_Engagement_Assay Confirm target binding in cells Selectivity_Profiling Kinome-wide Selectivity (e.g., Kinobeads) Target_Engagement_Assay->Selectivity_Profiling Assess off-target effects Cellular_Assays Cellular Phenotypic Assays (Proliferation, Apoptosis, etc.) Target_Engagement_Assay->Cellular_Assays Correlate target binding with cellular effect End End Selectivity_Profiling->End Western_Blot Western Blot for Downstream Signaling Cellular_Assays->Western_Blot Validate modulation of signaling pathway Western_Blot->End

Figure 3. Workflow for validating the mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and can be adapted for the specific investigation of this compound.

LanthaScreen® Eu Kinase Binding Assay

Objective: To determine the in vitro inhibitory constant (IC50) of a test compound against a purified kinase.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant kinase of interest (e.g., PLK4, c-Met, VEGFR-2, AXL)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer specific for the kinase family

  • Test compound (this compound) serially diluted in DMSO

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding surface microplates

Procedure:

  • Compound Plating: Prepare a 10-point, 4-fold serial dilution of the test compound in DMSO. Add 5 µL of each dilution to triplicate wells of the 384-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The final concentration will be target-specific (e.g., 2-10 nM kinase, 2-5 nM antibody).

  • Tracer Preparation: Prepare a 2X working solution of the appropriate Kinase Tracer in Kinase Buffer A. The final concentration will be at or near the Kd of the tracer for the kinase.

  • Assay Assembly: Add 5 µL of the 2X kinase/antibody mixture to all wells.

  • Add 5 µL of the 2X tracer solution to all wells. The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a test compound with its putative protein target in a cellular context.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cell lysates or intact cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target kinase for Western blotting

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the data to the non-heated control (100% soluble protein). Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Kinobeads Competition Assay

Objective: To determine the selectivity profile of a kinase inhibitor across a broad range of kinases in a native cellular proteome.

Principle: This chemical proteomics approach uses beads coupled with a mixture of non-selective, ATP-competitive kinase inhibitors ("kinobeads") to enrich for kinases from a cell lysate. A free test compound in the lysate will compete with the kinobeads for binding to its target kinases. The relative amount of each kinase pulled down by the beads is quantified by mass spectrometry. A reduced pulldown in the presence of the test compound indicates binding.

Materials:

  • Cell lysate from the cell line of interest

  • Kinobeads (commercially available or prepared in-house)

  • Test compound (this compound) at various concentrations

  • Wash buffers

  • Reagents for on-bead protein digestion (e.g., trypsin)

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase structure and activity.

  • Competition Binding: Incubate the cell lysate with increasing concentrations of the test compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow for kinase binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Elute and digest the bound proteins, typically using an on-bead digestion protocol with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry (e.g., label-free quantification or SILAC).

  • Data Analysis: Identify and quantify the kinases in each sample. For each identified kinase, generate a dose-response curve by plotting its relative abundance against the logarithm of the test compound concentration. These curves can be used to determine the dissociation constant (Kd) and assess the selectivity of the compound across the kinome.

References

Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted 1H-indazol-3-amine analogs, a promising scaffold in the development of novel anticancer therapeutics. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound class.

The 1H-indazole-3-amine core has been identified as a critical pharmacophore in the design of kinase inhibitors and other anticancer agents.[1] Its ability to act as a hinge-binding fragment for kinases makes it a valuable starting point for the development of targeted therapies.[1][2] This guide focuses on the impact of various substitutions on the indazole ring system, elucidating how structural modifications influence cytotoxic activity against several human cancer cell lines.

Comparative Analysis of Anticancer Activity

The antiproliferative effects of a series of 1H-indazole-3-amine derivatives have been evaluated against a panel of human cancer cell lines, including chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2). The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the cytotoxic potency of these analogs.

A significant finding from these studies is the potent and selective activity of certain derivatives. For instance, compound 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity when compared to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM.[2][3] The data from these studies are summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity of Mercapto-Acetamide Indazole Derivatives (5a-5q)
CompoundK562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
5a 3-F-4-Cl4-OCH₃9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5b 3-F-4-Cl4-F6.97 ± 0.995.25 ± 0.5712.33 ± 1.0310.21 ± 0.88
5c 3-F-4-Cl4-Cl8.15 ± 0.786.32 ± 0.6114.78 ± 1.2511.54 ± 1.02
5d 3-F-4-Cl4-Br7.54 ± 0.695.88 ± 0.5413.99 ± 1.1810.98 ± 0.95
5e 3-F-4-Cl4-CF₃5.89 ± 0.514.12 ± 0.3810.21 ± 0.918.65 ± 0.77
5f 3-F-4-Cl2,4-diF6.21 ± 0.554.78 ± 0.4311.55 ± 1.019.32 ± 0.81
5g 3-F-4-Cl3,4-diCl7.98 ± 0.726.01 ± 0.5814.23 ± 1.2111.12 ± 0.99
5h 4-F4-OCH₃10.11 ± 0.957.23 ± 0.6816.89 ± 1.4513.87 ± 1.22
5i 4-F4-F8.87 ± 0.816.54 ± 0.6215.43 ± 1.3312.65 ± 1.11
5j 4-F4-Cl9.54 ± 0.886.98 ± 0.6516.21 ± 1.4113.21 ± 1.18
5k 4-F4-Br12.17 ± 2.85>50>503.32 ± 0.43
5l 4-F4-CF₃7.21 ± 0.655.33 ± 0.4912.98 ± 1.1210.54 ± 0.92
5m 4-F2,4-diF7.89 ± 0.715.99 ± 0.5614.01 ± 1.2011.01 ± 0.97
5n 4-F3,4-diCl9.99 ± 0.927.11 ± 0.6716.54 ± 1.4313.54 ± 1.20
5o 4-OCH₃4-OCH₃11.23 ± 1.058.12 ± 0.7518.21 ± 1.5815.01 ± 1.32
5p 4-OCH₃4-F10.01 ± 0.937.54 ± 0.7017.01 ± 1.4814.02 ± 1.25
5q 4-OCH₃4-Cl10.87 ± 1.017.98 ± 0.7317.87 ± 1.5414.54 ± 1.29

Data adapted from a study by Wang et al. (2023).[2]

Table 2: In Vitro Antiproliferative Activity of Piperazine-Indazole Derivatives (6a-6u)
CompoundK562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
6a 3-F-4-Cl4-F5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6b 3-F-4-Cl4-Cl18.62 ± 2.14>50>50>50
6m 3-F-4-Cl3,4-diCl17.91 ± 1.55>50>50>50
6n 3-F-4-Cl4-OCH₃13.33 ± 1.18>50>50>50
6o 3-F-4-Cl4-CF₃5.15 ± 0.5510.23 ± 0.988.98 ± 0.859.12 ± 0.88
6p 3-F-4-Cl2-Cl>50>50>50>50
6q 4-F2,4-diF5.61 ± 0.4912.34 ± 1.1110.21 ± 0.9211.01 ± 0.99
6r 4-F4-Cl10.03 ± 0.91>50>50>50
6s 4-F4-Br10.78 ± 0.98>50>50>50
6t 4-F4-CN11.08 ± 1.02>50>50>50
6u 4-F4-pyridinyl>50>50>50>50

Data adapted from a study by Wang et al. (2023).[2]

Structure-Activity Relationship Insights

Analysis of the data reveals several key SAR trends:

  • Substitution at the R² Position: For the piperazine derivatives, the nature of the substituent on the terminal phenyl ring (R²) significantly impacts activity. Electron-withdrawing groups, such as trifluoromethyl (CF₃) and fluoro (F), are generally favorable for potent anticancer activity, as seen in compounds 6o and 6q .[2]

  • Substitution at the R¹ Position: The substitution pattern on the indazole core (R¹) also plays a crucial role. A 3-fluoro-4-chloro substitution pattern on the phenyl ring attached to the indazole core appears to be beneficial for activity, as demonstrated by the potent analogs 6a and 6o .[2]

  • Mercapto-acetamide vs. Piperazine Linker: A comparison between the two series suggests that the nature of the linker and the appended moiety significantly influences both potency and selectivity. The piperazine-containing derivatives, in some cases, exhibit more potent and selective activity against the K562 cell line.[2]

Signaling Pathway Analysis

Compound 6o has been shown to induce apoptosis and affect the cell cycle in K562 cells.[2][3] Further investigation suggests that its mechanism of action may involve the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2][3][4] This dual effect on key cancer-related pathways highlights the therapeutic potential of this class of compounds.

G Proposed Signaling Pathway of 1H-Indazol-3-amine Analogs cluster_0 1H-Indazol-3-amine Analog (e.g., 6o) cluster_1 Apoptosis Regulation cluster_2 Cell Cycle Control Indazole 1H-Indazol-3-amine Analog Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibition MDM2 MDM2 Indazole->MDM2 Inhibition? Bax Bax (Pro-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis p53 p53 CellCycleArrest Cell Cycle Arrest (G0/G1 phase) p53->CellCycleArrest MDM2->p53 Inhibition (Degradation)

Caption: Proposed mechanism of action for 1H-indazol-3-amine analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete culture medium

  • Test compounds (1H-indazol-3-amine analogs)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G MTT Assay Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT cell proliferation assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)

  • 384-well plates

  • Test compounds

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

G In Vitro Kinase Inhibition Assay Workflow Start Start Prepare Prepare kinase, substrate, ATP, and compounds Start->Prepare AddKinaseCompound Add kinase and compound to plate Prepare->AddKinaseCompound InitiateReaction Add substrate and ATP to initiate reaction AddKinaseCompound->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopAndDetect Stop reaction and add detection reagent Incubate->StopAndDetect MeasureSignal Measure luminescence or fluorescence StopAndDetect->MeasureSignal Analyze Calculate IC50 values MeasureSignal->Analyze End End Analyze->End

References

Indazole-Based Kinase Inhibitors: A Comparative Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is relentless. This guide provides a comparative analysis of emerging indazole-based kinase inhibitors against established, FDA-approved drugs, offering a data-centric overview for researchers, scientists, and drug development professionals. We focus on two key areas of oncology: angiogenesis, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and chronic myeloid leukemia, by targeting the BCR-ABL fusion protein.

Executive Summary

The indazole scaffold has proven to be a privileged structure in medicinal chemistry, giving rise to a new generation of potent kinase inhibitors. This guide will delve into the comparative efficacy of a novel indazole-based VEGFR-2 inhibitor and a pan-BCR-ABL inhibitor, benchmarking their performance against established drugs—Sorafenib/Sunitinib and Imatinib/Ponatinib, respectively. The analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

I. Indazole-Based VEGFR-2 Inhibitor vs. Sorafenib and Sunitinib

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR-2 playing a central role. The following data compares a promising indazole-based VEGFR-2 inhibitor, compound 30 , with the established multi-kinase inhibitors Sorafenib and Sunitinib.

Data Presentation: In Vitro Inhibitory Activity against VEGFR-2
CompoundTypeTarget KinaseIC50 (nM)
Indazole Compound 30 InvestigationalVEGFR-21.24[1]
Sorafenib EstablishedVEGFR-290[1][2]
Sunitinib EstablishedVEGFR-210[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the investigational indazole compound 30 exhibits significantly higher potency against VEGFR-2 in vitro compared to Sorafenib and is also more potent than Sunitinib.

Signaling Pathway: VEGFR-2

The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MAPK_pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway Proliferation Cell Proliferation & Migration MAPK_pathway->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Cascade

II. Indazole-Based Pan-BCR-ABL Inhibitor vs. Imatinib and Ponatinib

The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML). While Imatinib revolutionized CML treatment, resistance, particularly through the T315I mutation, remains a challenge. This section compares a novel 3-aminoindazole derivative, AKE-72 , with the first-generation inhibitor Imatinib and the third-generation inhibitor Ponatinib.

Data Presentation: In Vitro Inhibitory Activity against BCR-ABL
CompoundTypeTarget KinaseIC50 (nM)
AKE-72 InvestigationalBCR-ABL (Wild-Type)< 0.5
BCR-ABL (T315I Mutant)9
Imatinib EstablishedBCR-ABL (Wild-Type)25-100 (cell-based)
BCR-ABL (T315I Mutant)>10,000
Ponatinib EstablishedBCR-ABL (Wild-Type)0.37
BCR-ABL (T315I Mutant)2.0

IC50 values can vary depending on the assay conditions (biochemical vs. cell-based).

AKE-72 demonstrates exceptional potency against both wild-type and the highly resistant T315I mutant of BCR-ABL, comparable to the potent third-generation inhibitor Ponatinib and significantly more effective against the T315I mutant than Imatinib.

Signaling Pathway: BCR-ABL

The constitutively active BCR-ABL tyrosine kinase activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis in hematopoietic cells.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL Oncoprotein RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Activates Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

BCR-ABL Downstream Signaling

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Objective: To determine the IC50 value of an inhibitor against a target kinase.

  • Materials: Recombinant kinase, kinase assay buffer, ATP, a suitable substrate (e.g., a biotinylated peptide), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase and the test compound to the wells of a microplate and incubate to allow for binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction for a defined period at a controlled temperature.

    • Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection reagent and a plate reader.

    • The results are plotted as the percentage of kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

  • Objective: To determine the IC50 value of an inhibitor on the viability of cancer cells.

  • Materials: Cancer cell line expressing the target kinase, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate spectrophotometer.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting viability against the logarithm of the inhibitor concentration.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of a target protein within a signaling pathway, providing evidence of target engagement and pathway inhibition.

  • Objective: To assess the effect of an inhibitor on the phosphorylation of a target kinase or its downstream substrates.

  • Materials: Cell lysates from cells treated with the inhibitor, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (specific for the phosphorylated and total protein), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Separate proteins from cell lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein.

Western_Blot_Workflow cluster_steps Western Blotting Workflow start Cell Lysis sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-phospho) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis detection->end

Western Blotting Experimental Workflow

IV. Conclusion

The indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The examples presented in this guide highlight the potential of indazole derivatives to surpass the potency of established drugs in targeting key oncogenic kinases like VEGFR-2 and BCR-ABL. The superior activity of these investigational compounds, particularly against drug-resistant mutants, underscores the importance of continued research and development in this chemical space. The provided experimental protocols offer a framework for the preclinical evaluation of such novel therapeutic candidates.

References

A Researcher's Guide to Control Experiments for 4-methoxy-1H-indazol-3-amine Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and interpreting control experiments for the biological evaluation of 4-methoxy-1H-indazol-3-amine, a compound belonging to the indazole class of molecules frequently investigated for their kinase inhibitory potential. Rigorous use of controls is paramount to validate on-target effects, identify potential off-target activities, and ensure the scientific validity of your findings.

Logical Framework for Compound Validation

The biological evaluation of a novel small molecule like this compound typically follows a hierarchical approach, starting with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess its effects in a more physiological context.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity & Off-Target Assessment biochem_assay In Vitro Kinase Assay (e.g., against Src, VEGFR2) ic50 Determine IC50 biochem_assay->ic50 Quantify Inhibition cell_prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50->cell_prolif Transition to Cellular Context apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_prolif->apoptosis_assay Investigate Mechanism of Growth Inhibition kinome_scan Kinome-wide Profiling apoptosis_assay->kinome_scan Confirm On-Target & Assess Selectivity off_target_validation Validate Off-Targets kinome_scan->off_target_validation

Figure 1: A typical experimental workflow for characterizing a novel kinase inhibitor.

Control Experiments for In Vitro Kinase Assays

Biochemical kinase assays are essential for determining the direct inhibitory activity of this compound against a purified kinase. The following controls are critical for validating the results.

Kinase_Assay_Controls cluster_neg Negative Controls cluster_pos Positive Controls compound This compound vehicle Vehicle Control (e.g., DMSO) Establishes baseline enzyme activity. inactive_analog Inactive Structural Analog (e.g., Pazopanib inactive analog) Controls for non-specific effects of the chemical scaffold. pos_inhibitor Known Kinase Inhibitor (e.g., Staurosporine, Dasatinib) Confirms assay sensitivity and provides a benchmark. vehicle->compound Compare Inhibition inactive_analog->compound Compare Inhibition pos_inhibitor->compound Compare Potency

Figure 2: Logical relationship of control experiments for an in vitro kinase assay.
Comparative Data for Positive Control Kinase Inhibitors

The selection of a positive control inhibitor should be guided by the target kinase. The following table provides IC50 values for common, broad-spectrum and targeted kinase inhibitors against several representative kinases.

InhibitorTarget KinaseIC50 (nM)
Staurosporine PKC0.7[1]
PKA7[2]
c-Src6[2]
CAMKII20[2]
Dasatinib c-Abl< 1[3]
c-Src0.5[4]
c-KIT< 30[4]
PDGFRβ< 30[4]
Sunitinib VEGFR280[5]
PDGFRβ2[5]
c-KitPotent inhibitor[5]
FLT350 (for ITD mutant)[6]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

This protocol provides a general framework for an in vitro kinase assay using a luminescence-based readout that quantifies ATP consumption.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant kinase of interest in the kinase buffer.

    • Prepare a substrate solution (a specific peptide or protein substrate for the kinase).

    • Prepare a stock solution of this compound and control compounds in 100% DMSO. Create a serial dilution series.

  • Assay Procedure :

    • In a 384-well white plate, add 1 µL of the serially diluted test compounds or controls.

    • Add 2 µL of the diluted kinase to each well.

    • Add 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection :

    • Equilibrate the plate to room temperature.

    • Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis :

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Control Experiments for Cell-Based Apoptosis Assays

Given that many kinase inhibitors induce apoptosis, it is crucial to confirm this mode of cell death and rule out non-specific cytotoxicity. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Comparative Data for Apoptosis-Inducing Agents (Positive Controls)
CompoundMechanism of ActionTypical Concentration Range
Staurosporine Broad-spectrum protein kinase inhibitor0.2 - 1.5 µM[1][4]
Etoposide Topoisomerase II inhibitor0.5 - 50 µM[6][7]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for detecting apoptosis using Annexin V and PI staining.[1][2][8]

  • Cell Preparation :

    • Seed cells at an appropriate density and treat with this compound, vehicle control (DMSO), and a positive control (e.g., Staurosporine) for a predetermined time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.

  • Staining :

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis :

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates.

  • Data Interpretation :

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Assessing Off-Target Effects and Signaling Pathways

The indazole scaffold is present in numerous kinase inhibitors that target various signaling pathways. It is crucial to assess the selectivity of this compound.

Representative Signaling Pathway: Src Kinase

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and migration.[1][9] Many indazole-based compounds are known to inhibit Src kinases.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Receptor FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration FAK->Src MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MAPK_Pathway->Proliferation Survival Survival Akt->Survival

Figure 3: Simplified Src kinase signaling pathway, a potential target for indazole-based inhibitors.
Assessing Kinase Selectivity

To ensure that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform a kinase selectivity screen. This involves testing this compound against a large panel of kinases. Commercial services are available that offer screening against hundreds of kinases.[3] This will reveal the selectivity profile and identify any potential off-targets, which is critical for the interpretation of biological data and for the future development of the compound.

By employing the rigorous control experiments and validation steps outlined in this guide, researchers can confidently and accurately characterize the biological activity of this compound, paving the way for further preclinical and clinical development.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its privileged nature allows for potent and selective targeting of various kinases, making it a focal point in the development of novel therapeutics. This guide provides a comparative analysis of the kinase selectivity profiles of representative indazole-based compounds.

Disclaimer: Publicly available, comprehensive kinase selectivity profiling data for 4-methoxy-1H-indazol-3-amine is limited. Therefore, this guide utilizes data from well-characterized, structurally related indazole-based inhibitors to illustrate a comparative framework and highlight the diverse selectivity profiles achievable with this scaffold. The presented data serves as a reference for understanding how such compounds are evaluated and compared.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is paramount, influencing its therapeutic efficacy and potential off-target effects. Kinome-wide screening provides a broad view of a compound's interaction with a large panel of kinases. Below, we compare the inhibitory profiles of several notable indazole-containing compounds against a selection of kinases.

Biochemical Profiling of Indazole-Based Inhibitors

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against various kinases. These values offer a quantitative comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors

Kinase TargetAxitinib (IC50 in nM)Bemcentinib (R428) (IC50 in nM)BMS-77760torial7 (IC50 in nM)UNC2025 (IC50 in nM)
Primary Targets
VEGFR10.1[1]---
VEGFR20.2[1]---
VEGFR30.1-0.3[1]---
AXL-14[2][3]1.1[4]122[5]
c-MET--3.9[4]-
MER->50-fold selective vs AXL[2]-0.74[5]
FLT3---0.8[5]
Selected Off-Targets
PDGFRβ1.6[1]>100-fold selective vs AXL[3]--
c-Kit1.7[1]---
RON--1.8[4]-
TYRO3->100-fold selective vs AXL[2]4.3[4]-
Abl->100-fold selective vs AXL[2]--

Data is compiled from various sources and assays; direct comparison should be made with caution.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common biochemical and cellular assays used in kinase profiling.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

1. Radiometric Kinase Assay (Gold Standard)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6]

  • Principle: The incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate is quantified.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates

    • Test compound (e.g., this compound) dissolved in DMSO

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

    • [γ-33P]ATP

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate, and test compound in the reaction buffer.

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and transfer the mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This homogeneous assay quantifies kinase activity by measuring the amount of ATP consumed during the kinase reaction.[7]

  • Principle: The amount of ATP remaining after the kinase reaction is measured using a luciferase/luciferin system. The light output is inversely proportional to kinase activity.

  • Materials:

    • Purified recombinant kinases and their substrates

    • Test compound

    • Kinase reaction buffer

    • ATP

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

    • Opaque-walled microplates

    • Luminometer

  • Procedure:

    • Set up the kinase reaction with the enzyme, substrate, ATP, and serially diluted test compound in an opaque-walled microplate.

    • Incubate at room temperature for the desired reaction time (e.g., 1 hour).

    • Add the luminescent kinase assay reagent to stop the reaction and initiate the luminescence signal.

    • Incubate for a short period to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in kinase activity due to inhibition results in a higher luminescence signal. IC50 values are determined from the dose-response curve.

Cellular Kinase Assays

These assays assess the ability of an inhibitor to modulate kinase activity within a cellular context.

1. Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

This method measures the phosphorylation of a kinase's substrate in whole cells.[8]

  • Principle: The level of a specific phosphorylated protein is detected using phospho-specific antibodies.

  • Materials:

    • Cell lines expressing the target kinase

    • Test compound

    • Cell lysis buffer

    • Phosphatase and protease inhibitors

    • Primary antibodies (total and phospho-specific)

    • Secondary antibodies (HRP-conjugated)

    • SDS-PAGE and Western blotting equipment or ELISA plates and reader

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Lyse the cells and collect the protein extracts.

    • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

    • For ELISA, coat plates with a capture antibody, add cell lysates, and detect with a phospho-specific detection antibody.

  • Data Analysis: The signal from the phosphorylated protein is normalized to the total protein signal. This allows for the determination of the compound's potency in a cellular environment.

Visualizing Workflows and Pathways

To better understand the processes involved in kinase inhibitor profiling, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway.

experimental_workflow Compound Synthesis Compound Synthesis Primary Screening (Single Concentration) Primary Screening (Single Concentration) Compound Synthesis->Primary Screening (Single Concentration) Initial Test Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) Primary Screening (Single Concentration)->Dose-Response (IC50 Determination) Active Hits Broad Kinase Panel Profiling Broad Kinase Panel Profiling Dose-Response (IC50 Determination)->Broad Kinase Panel Profiling Potent Hits Target Engagement Assay Target Engagement Assay Broad Kinase Panel Profiling->Target Engagement Assay Selective Hits Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Cellular Activity Phenotypic Assays (e.g., Proliferation) Phenotypic Assays (e.g., Proliferation) Downstream Signaling Analysis->Phenotypic Assays (e.g., Proliferation) In Vivo Studies In Vivo Studies Phenotypic Assays (e.g., Proliferation)->In Vivo Studies

Caption: A typical experimental workflow for kinase inhibitor profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Indazole Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical indazole inhibitor.

References

Comparative Efficacy of 1H-Indazole-3-Amine Derivatives in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-neoplastic potential of novel 1H-indazole-3-amine derivatives, with a comparative analysis against established chemotherapeutic agents.

The quest for novel, highly effective, and selective anti-cancer therapeutics is a cornerstone of modern oncological research. Within this landscape, derivatives of 1H-indazole-3-amine have emerged as a promising class of compounds, demonstrating significant cytotoxic activity across a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of two such derivatives, herein referred to as Compound 6o and Compound 2f, in different cancer types. Their performance is benchmarked against standard-of-care chemotherapeutic agents, supported by experimental data and detailed methodologies to facilitate reproducible research.

In Vitro Efficacy Against Various Cancer Cell Lines

The anti-proliferative activity of Compound 6o and Compound 2f was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the tables below. For comparison, the IC50 values of standard chemotherapeutic agents, Imatinib for Chronic Myeloid Leukemia (CML) and Doxorubicin for breast cancer, are also provided.

Compound 6o: Potent Activity Against Chronic Myeloid Leukemia

Compound 6o was assessed for its cytotoxic effects on human lung carcinoma (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatocellular carcinoma (Hep-G2) cell lines. Notably, it exhibited the most potent and selective activity against the K562 cell line.

CompoundCell LineCancer TypeIC50 (µM)ComparatorComparator IC50 (µM)
Compound 6o K562Chronic Myeloid Leukemia5.15Imatinib~0.2-0.5[1][2][3][4]
A549Lung Carcinoma>10--
PC-3Prostate Cancer>10--
Hep-G2Hepatocellular Carcinoma>10--
HEK-293Normal Human Embryonic Kidney33.2--

Table 1: In vitro anti-proliferative activity of Compound 6o against various human cancer cell lines. The high IC50 value against the non-cancerous HEK-293 cell line suggests a degree of selectivity for cancer cells.

Compound 2f: Broad-Spectrum Efficacy with Notable Activity in Breast Cancer

Compound 2f demonstrated potent growth inhibitory activity against a range of cancer cell lines, with particularly significant efficacy observed against the 4T1 murine breast cancer cell line.

CompoundCell LineCancer TypeIC50 (µM)ComparatorComparator IC50 (µM)
Compound 2f 4T1Breast Cancer0.23 - 1.15Doxorubicin~0.17[5]
Other cell linesVarious Cancers0.23 - 1.15--

Table 2: In vitro anti-proliferative activity of Compound 2f. The range of IC50 values indicates potent activity across multiple cancer cell lines, with notable efficacy in a breast cancer model.

Mechanistic Insights: Signaling Pathways of Apoptosis

The primary mechanism of action for both Compound 6o and Compound 2f appears to be the induction of apoptosis, or programmed cell death, albeit through distinct signaling pathways.

Compound 6o: Targeting the p53/MDM2 and Bcl-2 Pathways

Compound 6o is suggested to induce apoptosis by modulating the p53/MDM2 signaling pathway and inhibiting anti-apoptotic members of the Bcl-2 family. The tumor suppressor protein p53 plays a critical role in preventing cancer formation. MDM2 is a negative regulator of p53, targeting it for degradation. Inhibition of the p53-MDM2 interaction can lead to p53 activation, resulting in cell cycle arrest and apoptosis.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_mdm2 MDM2 Regulation cluster_apoptosis Cellular Outcomes Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 MDM2 MDM2 p53->MDM2 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 inhibits (degradation) Compound_6o Compound 6o Compound_6o->MDM2 inhibits

p53/MDM2 Apoptotic Pathway
Compound 2f: Induction of the Intrinsic Apoptotic Pathway

Compound 2f appears to trigger the intrinsic pathway of apoptosis, which is tightly regulated by the Bcl-2 family of proteins. This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the activation of caspases, which are proteases that execute the process of apoptosis.

Bcl2_pathway cluster_compound Compound 2f Action cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Compound_2f Compound 2f Bcl2 Bcl-2 (Anti-apoptotic) Compound_2f->Bcl2 downregulates Bax Bax (Pro-apoptotic) Compound_2f->Bax upregulates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound 6o, Compound 2f, or standard drugs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[6][7][8][9][10]

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2][11][12][13]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p53, MDM2, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17][18]

Conclusion

The 1H-indazole-3-amine derivatives, Compound 6o and Compound 2f, demonstrate significant and selective anti-cancer activity in vitro. Compound 6o shows particular promise for the treatment of chronic myeloid leukemia, while Compound 2f exhibits potent, broad-spectrum activity with notable efficacy against breast cancer. Their mechanisms of action, centered on the induction of apoptosis through key regulatory pathways, underscore their potential as novel therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for further research and development of this promising class of anti-cancer compounds. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and safety profiles of these molecules.

References

A Comparative Analysis of the In Vitro and In Vivo Anticancer Activity of Substituted 1H-Indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of a series of synthesized 1H-indazol-3-amine derivatives, with a focus on their potential as anticancer agents. While specific data for 4-methoxy-1H-indazol-3-amine is not extensively available in the public domain, this guide will focus on a structurally related and promising compound, referred to as Compound 6o , and its analogs, to provide valuable insights into the structure-activity relationships within this class of compounds. The data presented is compiled from recent studies and is intended to aid researchers in the fields of medicinal chemistry and oncology.

In Vitro Anticancer Activity

The antiproliferative activity of a series of novel 1H-indazol-3-amine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[1][2][3]

Table 1: In Vitro Antiproliferative Activity of 1H-Indazol-3-amine Derivatives (IC50 in µM) [2]

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)Hep-G2 (Liver Cancer)
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6b > 10> 10> 10> 10
6o 5.15 ± 0.55 > 10> 10> 10
5-Fu (Control) ----

Data represents the mean ± standard deviation of three independent experiments.[1][2]

Among the tested compounds, Compound 6o demonstrated the most promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM.[1][2][3]

Selectivity Profile

A crucial aspect of anticancer drug development is the selectivity of the compound for cancer cells over normal, healthy cells. The cytotoxicity of the most active compounds was assessed against the human embryonic kidney cell line HEK-293.

Table 2: Cytotoxicity Against Normal Cells and Selectivity Index [2]

CompoundHEK-293 (IC50 in µM)Selectivity Index (SI) for K562 (IC50 HEK-293 / IC50 K562)
6o 33.2 ± 3.81 6.45

Compound 6o exhibited a high degree of selectivity, with an IC50 value of 33.2 µM against HEK-293 cells, resulting in a selectivity index of 6.45 for the K562 cancer cell line.[1][2][3]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of Compound 6o in K562 cells revealed that it induces apoptosis and causes cell cycle arrest.

Table 3: Effect of Compound 6o on Apoptosis and Cell Cycle in K562 Cells

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)G2/M Phase Arrest (%)
0 (Control) 4.33.810.5
10 12.78.925.4
12 18.215.638.7
14 25.922.145.1

Treatment with Compound 6o led to a concentration-dependent increase in both early and late apoptotic cells.[1][2] Additionally, it induced a significant arrest of the cell cycle in the G2/M phase.[1][2] Western blot analysis indicated that the pro-apoptotic activity of Compound 6o is likely mediated through the inhibition of Bcl2 family members and the p53/MDM2 pathway.[1][2][3]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis was detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: K562 cells were treated with different concentrations of Compound 6o for 48 hours.

  • Cell Harvesting and Washing: Cells were harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide (PI).

  • Cell Treatment and Fixation: K562 cells were treated with Compound 6o for 48 hours, harvested, and fixed in 70% ethanol overnight at 4 °C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes at room temperature.

  • Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

The in vivo anticancer efficacy of promising compounds is typically evaluated using xenograft models in immunocompromised mice.

  • Cell Implantation: Human cancer cells (e.g., K562) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Visualized Pathways and Workflows

G cluster_0 Compound 6o Action Compound_6o Compound 6o p53 p53 Compound_6o->p53 activates Bcl2 Bcl2 Family (Anti-apoptotic) Compound_6o->Bcl2 inhibits MDM2 MDM2 p53->MDM2 inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Bcl2->Apoptosis

Caption: Proposed signaling pathway for Compound 6o-induced apoptosis and cell cycle arrest.

G cluster_1 MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 490 nm F->G

Caption: A simplified workflow of the MTT assay for determining cell viability.

G cluster_2 In Vivo Xenograft Model Workflow H Inject cancer cells into nude mice I Allow tumors to grow H->I J Administer test compound I->J K Monitor tumor growth and body weight J->K L Excise and weigh tumors at endpoint K->L

Caption: General experimental workflow for an in vivo subcutaneous xenograft model.

References

Benchmarking 4-methoxy-1H-indazol-3-amine: A Comparative Analysis Against Clinical Trial Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of 4-methoxy-1H-indazol-3-amine's core structure against leading clinical trial compounds targeting key oncological pathways. This analysis is based on the known activities of structurally related 1H-indazol-3-amine derivatives, which have shown promise as kinase inhibitors and inducers of apoptosis.

While direct biological data for this compound is limited, the 1H-indazol-3-amine scaffold is a well-established pharmacophore in oncology research, recognized for its ability to act as a hinge-binding motif in various kinases. Derivatives of this scaffold have demonstrated potent anti-proliferative effects, suggesting mechanisms of action that involve the inhibition of key signaling pathways such as those regulated by kinases, the B-cell lymphoma 2 (Bcl-2) family of proteins, and the p53-MDM2 interaction.

This guide benchmarks the potential of the this compound backbone against clinical trial compounds with established efficacy in these pathways: the Bcr-Abl kinase inhibitor Nilotinib, the Bcl-2 inhibitors Navitoclax and Venetoclax, and the p53-MDM2 inhibitor Idasanutlin.

Performance Data Summary

The following table summarizes the inhibitory activities of selected clinical trial compounds, providing a benchmark for the potential efficacy of novel 1H-indazol-3-amine derivatives.

CompoundTarget(s)Assay TypeCell Line/SystemIC50/EC50/Ki
Nilotinib Bcr-Abl, PDGFR, c-KITKinase Autophosphorylation InhibitionMurine myeloid progenitor cells< 30 nM[1]
Kinase Autophosphorylation InhibitionPDGFR-expressing cells69 nM[2]
Kinase Autophosphorylation Inhibitionc-KIT-expressing cells210 nM[2]
Navitoclax (ABT-263) Bcl-xL, Bcl-2, Bcl-wCompetitive Fluorescence PolarizationCell-free≤ 0.5 nM, ≤ 1 nM, ≤ 1 nM (Ki)[3]
Cell ViabilityH146, H889, H1963, H1417< 400 nM (EC50)[3]
Venetoclax (ABT-199) Bcl-2Competitive Fluorescence PolarizationCell-free< 0.01 nM (Ki)[4]
Cell ViabilityCLL cells3.0 nM (average EC50)[4]
Idasanutlin (RG7388) p53-MDM2 InteractionHomogeneous Time-Resolved Fluorescence (HTRF)Cell-free6 nM (IC50)[5]
Cell ProliferationCancer cells (wild-type p53)30 nM (IC50)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity, while a stable or high signal suggests inhibition.

Materials:

  • Recombinant kinase (e.g., Bcr-Abl)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., Nilotinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Prepare a kinase reaction mixture containing the assay buffer, kinase, and substrate.

  • Dispense the kinase reaction mixture into each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to controls and determine the IC50 value.[6]

Bcl-2 Family Inhibition Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3-domain protein.

Materials:

  • Recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL)

  • Fluorescently labeled BH3 peptide (e.g., f-Bad, f-Bax)

  • Test compounds (e.g., Navitoclax, Venetoclax)

  • Assay buffer

  • Black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the wells of a black microplate, combine the Bcl-2 family protein and the fluorescently labeled peptide.

  • Add the test compound or vehicle control to the wells.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • A decrease in polarization indicates displacement of the fluorescent peptide and inhibition of the protein-protein interaction.

  • Calculate Ki or IC50 values from the resulting data.[3][4]

p53-MDM2 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the disruption of the p53-MDM2 interaction by a test compound using fluorescence resonance energy transfer between two labeled binding partners.

Materials:

  • GST-tagged MDM2

  • Biotinylated p53 peptide

  • Europium cryptate-labeled anti-GST antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • Test compounds (e.g., Idasanutlin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound, GST-MDM2, and biotinylated p53 peptide to the wells of the plate.

  • Incubate for 1 hour at 37°C.

  • Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

  • Incubate for a specified time at room temperature.

  • Measure the fluorescence at both the donor and acceptor emission wavelengths.

  • The HTRF ratio is calculated from the emission signals. A decrease in the ratio indicates inhibition of the p53-MDM2 interaction.

  • Determine IC50 values from the dose-response curves.[5]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Kinase Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Survival Survival Downstream Signaling->Survival Promotes Nilotinib Nilotinib Nilotinib->Receptor Tyrosine Kinase Inhibits

Figure 1. Simplified Kinase Signaling Pathway and Inhibition.

G cluster_1 Apoptosis Regulation Pro-apoptotic (Bax/Bak) Pro-apoptotic (Bax/Bak) Mitochondrion Mitochondrion Pro-apoptotic (Bax/Bak)->Mitochondrion Permeabilize Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Activates Apoptosis Apoptosis Caspase Activation->Apoptosis Anti-apoptotic (Bcl-2/Bcl-xL) Anti-apoptotic (Bcl-2/Bcl-xL) Anti-apoptotic (Bcl-2/Bcl-xL)->Pro-apoptotic (Bax/Bak) Inhibits Navitoclax/Venetoclax Navitoclax/Venetoclax Navitoclax/Venetoclax->Anti-apoptotic (Bcl-2/Bcl-xL) Inhibits

Figure 2. Intrinsic Apoptosis Pathway and Bcl-2 Inhibition.

G cluster_2 p53-MDM2 Pathway p53 p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits & Degrades Idasanutlin Idasanutlin Idasanutlin->MDM2 Inhibits

Figure 3. p53-MDM2 Regulatory Pathway and Inhibition.

G Compound Dilution Compound Dilution Assay Plate Preparation Assay Plate Preparation Compound Dilution->Assay Plate Preparation Addition of Kinase & Substrate Addition of Kinase & Substrate Assay Plate Preparation->Addition of Kinase & Substrate Incubation Incubation Addition of Kinase & Substrate->Incubation Addition of Detection Reagent Addition of Detection Reagent Incubation->Addition of Detection Reagent Signal Measurement Signal Measurement Addition of Detection Reagent->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50)

Figure 4. General Experimental Workflow for Inhibition Assays.

References

Safety Operating Guide

Proper Disposal of 4-methoxy-1H-indazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-methoxy-1H-indazol-3-amine based on general laboratory safety principles and data from structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. This compound should be handled as a potentially hazardous substance.

Essential Safety and Handling Information

Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. Based on information for related indazole compounds, this compound should be treated with caution.

Hazard Identification and Personal Protective Equipment (PPE):

  • Harmful if swallowed.[1][2]

  • A cause of skin irritation.[1][2][3]

  • A cause of serious eye irritation.[1][2][3]

  • A cause of respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.
Eye Protection Use safety glasses with side-shields or goggles.[2][3]
Skin and Body Protection Wear a lab coat and ensure skin is not exposed.[3]
Respiratory Protection If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles of hazardous waste management.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.[4]

    • Do not mix with non-hazardous waste.

    • All contaminated materials, such as labware and PPE, should be considered hazardous waste.[4]

  • Containerization:

    • Primary Container: Collect waste this compound in a designated, compatible, and leak-proof container.[4] The container must be kept closed except when adding waste.[4]

    • Secondary Containment: Store the primary waste container in a secondary container to prevent spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound".[4]

    • The label should also include the date of waste accumulation.

  • Storage:

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • The storage area should be cool and dry.[2][3]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.

    • Dispose of contents and container to an approved waste disposal plant.[2][3]

    • Do not dispose of down the drain or in general trash.

Experimental Workflow: Disposal of this compound

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated, Closed Container A->B C Segregate from Non-Hazardous Waste B->C D Label Container: 'Hazardous Waste' 'this compound' Date C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS for Pickup E->F G Disposal by Licensed Waste Contractor F->G

References

Essential Safety and Operational Guide for Handling 4-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-methoxy-1H-indazol-3-amine (CAS No. 886362-07-8). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact[3]. Gloves should be inspected for tears or holes before each use and changed regularly, or immediately if contaminated[4][5].
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles[3]. In cases with a significant risk of splashing, a face shield should be used in conjunction with safety glasses or goggles[3].
Body Laboratory coatA standard lab coat is required to protect against skin contact[3]. For more extensive handling, a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended[4].
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment[3].

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[1][6].

  • Before commencing work, verify that all necessary PPE is available and in good condition[3].

2. Handling the Compound:

  • Wear all required PPE as detailed in Table 1.

  • Avoid the formation of dust when handling the solid material[1]. Use appropriate tools, such as spatulas, for transferring the compound[3].

  • Do not eat, drink, or smoke in the area where the chemical is handled[7].

  • Wash hands thoroughly after handling the compound[1].

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection[3].

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal[1][3].

  • Clean the spill area thoroughly.

III. Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Table 2: Storage and Disposal Procedures

ProcedureGuidelines
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place[1][7]. The storage area should be locked up or accessible only to authorized personnel.
Disposal Dispose of contents and container to an approved waste disposal plant[1]. All waste materials should be placed in a clearly labeled, sealed container. The primary recommended method for disposal is through a licensed professional waste disposal service[8].

IV. Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

A Start: Prepare for Handling B Conduct Risk Assessment A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Work in a Certified Chemical Fume Hood C->D E Handle Chemical (Weighing, Transferring, etc.) D->E F Spill Occurs? E->F G Follow Spill Cleanup Protocol F->G Yes H Continue Experiment F->H No G->H I Store Chemical Properly H->I J Dispose of Waste (via licensed service) H->J K End: Decontaminate Work Area and Remove PPE I->K J->K

Caption: Workflow for handling this compound.

References

×

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Reactant of Route 1
4-methoxy-1H-indazol-3-amine
Reactant of Route 2
4-methoxy-1H-indazol-3-amine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.